2-(N,N-dimethylsulphamoyl)benzeneboronic acid
描述
属性
IUPAC Name |
[2-(dimethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHDOHKUPJUTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400700 | |
| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178432-25-2 | |
| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, is continually shaped by the emergence of versatile and highly functionalized building blocks. Arylboronic acids, cornerstones of palladium-catalyzed cross-coupling reactions, exemplify this paradigm. This technical guide focuses on a specific, yet increasingly important, member of this class: 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. The strategic placement of the N,N-dimethylsulphamoyl group at the ortho position imparts unique electronic and steric characteristics that influence its reactivity and solubility, making it a valuable reagent in the synthesis of complex molecular architectures. As a Senior Application Scientist, this guide is crafted to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic understanding and practical application, empowering researchers to leverage the full potential of this reagent.
Compound Profile: Physicochemical and Structural Properties
This compound is an organoboron compound that is typically a white to off-white solid. Its structure is characterized by a phenyl ring co-substituted with a boronic acid group and an N,N-dimethylsulphamoyl group at the ortho position.[1] This substitution pattern is critical to its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 178432-25-2 | [2] |
| Molecular Formula | C₈H₁₂BNO₄S | [2] |
| Molecular Weight | 229.06 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in polar organic solvents such as methanol and water. | [1] |
| Storage | Store at room temperature in a dry, dark place. | [1] |
The presence of the boronic acid moiety allows for the formation of hydrogen bonds, contributing to its solubility in polar solvents.[1] The N,N-dimethylsulphamoyl group further enhances its solubility profile and can influence its biological activity when incorporated into larger molecules.[1]
Synthesis of this compound: A Proposed Experimental Protocol
While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, a robust and logical synthetic pathway can be proposed based on established methodologies for the synthesis of ortho-substituted phenylboronic acids. The most plausible route involves a two-step process: the synthesis of the precursor N,N-dimethyl-2-bromobenzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N,N-Dimethyl-2-bromobenzenesulfonamide
This initial step involves the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. The choice of a suitable base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Protocol:
-
Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas) and triethylamine (1.2 eq) in dichloromethane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield N,N-dimethyl-2-bromobenzenesulfonamide.
-
Step 2: Lithiation and Borylation
This step is a classic example of a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.
-
Protocol:
-
Dissolve N,N-dimethyl-2-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the aryllithium solution to the cooled triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography.
-
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Key components of a typical Suzuki-Miyaura reaction.
The Influence of the Ortho-Sulfamoyl Group
The ortho-N,N-dimethylsulphamoyl substituent exerts a significant influence on the reactivity of the boronic acid.
-
Electronic Effects: The sulfonamide group is electron-withdrawing, which can modulate the nucleophilicity of the arylboronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Steric Effects: The steric bulk of the ortho-substituent can influence the rate of the coupling reaction and may require the use of more active palladium catalysts or ligands to achieve high yields.
-
Directing Effects: In some cases, ortho-substituents can participate in the catalytic cycle through coordination to the palladium center, influencing the regioselectivity and efficiency of the reaction.
Exemplary Application in Pharmaceutical Synthesis
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane.
-
Purge the reaction vessel with an inert gas and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Characterization and Data Interpretation (Representative)
Due to the lack of specific, published spectroscopic data for this compound, the following are expected characteristic signals based on the analysis of similar compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2-disubstituted benzene ring.- A singlet for the N-methyl protons around 2.7-3.0 ppm.- A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbon signals in the range of 120-145 ppm.- A signal for the N-methyl carbons around 38-42 ppm. |
| IR | - O-H stretching of the boronic acid group as a broad band around 3200-3500 cm⁻¹.- B-O stretching vibrations around 1330-1380 cm⁻¹.- S=O stretching of the sulfonamide group around 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). |
| Mass Spec. | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. |
Conclusion and Future Outlook
This compound is a valuable, functionalized building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to the pharmaceutical and agrochemical industries. Its unique ortho-substitution pattern offers opportunities for fine-tuning molecular properties and exploring novel chemical space. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. Further research into the specific reactivity profile and applications of this compound will undoubtedly continue to expand its utility in the development of novel bioactive molecules.
References
An In-depth Technical Guide to the Structure of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
This guide provides a comprehensive technical overview of the structure, synthesis, and characterization of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, a key building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust understanding of this important molecule.
Introduction: The Significance of Substituted Arylboronic Acids
Arylboronic acids are a cornerstone of contemporary organic chemistry, most notably for their indispensable role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance has established these reagents as vital tools in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2] The specific substitution pattern on the aryl ring significantly influences the reactivity, solubility, and other physicochemical properties of the boronic acid. This compound is a prime example of a strategically functionalized arylboronic acid, where the ortho-sulfonamide group can modulate the molecule's electronic properties and offer additional coordination sites, thereby influencing its reactivity in synthetic transformations. This guide will delve into the structural intricacies of this compound, from its molecular architecture to its behavior in solution, providing a critical resource for its effective application in research and development.
Molecular Structure and Properties
This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) and an N,N-dimethylsulphamoyl group (-SO₂N(CH₃)₂) attached to a benzene ring at the 1 and 2 positions, respectively.[3]
| Property | Value | Source |
| Chemical Formula | C₈H₁₂BNO₄S | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar solvents like methanol and water | [2] |
| CAS Number | 178432-25-2 | [3] |
| IUPAC Name | [2-(dimethylsulfamoyl)phenyl]boronic acid | [4] |
The presence of the hydrophilic boronic acid and the polar sulfonamide groups contributes to its solubility in polar solvents, a crucial characteristic for its use in various reaction conditions.[2]
Crystallographic Data and Molecular Geometry
A definitive understanding of a molecule's three-dimensional structure is best achieved through single-crystal X-ray diffraction. While a specific entry for this compound in the Cambridge Structural Database (CSD) is not publicly available, we can infer its likely solid-state structure based on related phenylboronic acids.[5][6] Arylboronic acids often form dimeric or trimeric structures in the solid state through intermolecular hydrogen bonding between the boronic acid moieties. The presence of the bulky ortho-dimethylsulphamoyl group would likely influence the crystal packing and the hydrogen-bonding network.
Hypothetical Experimental Protocol for X-ray Crystal Structure Determination:
-
Crystal Growth: High-quality single crystals would be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a mixture of methanol and water.
-
Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods and refined to yield precise atomic coordinates, bond lengths, and bond angles.
The expected structure would feature a planar phenyl ring with the boron atom and the sulfur atom of the sulfonamide group attached. The geometry around the boron atom is expected to be trigonal planar. The dimethylamino group would likely adopt a conformation that minimizes steric hindrance with the adjacent boronic acid group.
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible and efficient synthetic route to this compound is outlined below, adapted from established procedures for similar compounds.[7]
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol:
-
Synthesis of 2-Bromo-N,N-dimethylbenzenesulfonamide: To a solution of 2-bromobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, an excess of dimethylamine is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Synthesis of this compound: A solution of 2-bromo-N,N-dimethylbenzenesulfonamide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to allow for lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched by the addition of aqueous hydrochloric acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude boronic acid can be purified by recrystallization.
Spectroscopic Characterization
Due to the tendency of boronic acids to form anhydrides (boroxines) in solution, obtaining clean and reproducible NMR spectra can be challenging.[8] This section provides insights into overcoming these challenges and interpreting the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H and ¹³C NMR Spectroscopy
Obtaining high-quality ¹H and ¹³C NMR spectra for arylboronic acids often requires specific experimental conditions to prevent the formation of boroxines, which can lead to complex and uninterpretable spectra. A common and effective technique is to record the spectra in deuterated methanol (CD₃OD). The methanol acts as a Lewis base, coordinating to the boron center and breaking up the anhydride oligomers.[9]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The ortho-substitution pattern will lead to distinct coupling patterns.
-
Dimethylamino Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the six protons of the two methyl groups.
-
Boronic Acid Protons: The B-OH protons are often broad and may exchange with residual water or the deuterated solvent, making them difficult to observe.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the boron nucleus.
-
Dimethylamino Carbons: A signal in the aliphatic region (typically δ 35-45 ppm).
4.1.2. ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique for directly probing the environment of the boron nucleus. The chemical shift of the boron signal is highly sensitive to its coordination number and the electronic nature of its substituents.[10]
-
Trigonal Boronic Acid: For the free, tricoordinate boronic acid, a relatively broad signal is expected in the range of δ 27-34 ppm.[11]
-
Tetrahedral Boronate Esters: Upon reaction with diols or in the presence of a coordinating solvent, the boron center becomes tetracoordinate, resulting in a significant upfield shift to δ 5-15 ppm.[10] This change in chemical shift can be used to monitor reactions involving the boronic acid moiety.
NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve the this compound sample in an appropriate deuterated solvent (e.g., CD₃OD or DMSO-d₆). For ¹¹B NMR, an external reference such as BF₃·OEt₂ is typically used.[12]
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional techniques such as COSY and HSQC can be used to aid in the assignment of proton and carbon signals.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[2] This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.
Generalized Suzuki-Miyaura Coupling Workflow:
References
- 1. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 2. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 3. This compound | CAS: 178432-25-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. (2-(n,n-Dimethylsulfamoyl)phenyl)boronic acid | 178432-25-2 [sigmaaldrich.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. rsc.org [rsc.org]
- 10. raineslab.com [raineslab.com]
- 11. rsc.org [rsc.org]
- 12. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
2-(N,N-dimethylsulphamoyl)benzeneboronic acid molecular weight
An In-Depth Technical Guide to 2-(N,N-dimethylsulphamoyl)benzeneboronic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 178432-25-2), a versatile organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, outline established synthetic and purification protocols, and explore its primary application as a key building block in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. It serves as an essential resource for scientists and professionals seeking to effectively utilize this reagent in drug discovery and materials science.
Introduction
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, an essential transformation in the synthesis of complex organic molecules.[2] Among the vast array of available boronic acids, this compound stands out due to the presence of an ortho-substituted N,N-dimethylsulfonamide group. This functional group not only influences the molecule's solubility and electronic properties but can also serve as a key pharmacophore in drug design.[3] Its unique substitution pattern makes it a valuable intermediate for constructing sterically hindered biaryl systems and complex heterocyclic structures found in numerous pharmaceutical and agrochemical agents.[1][3]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The defining features of this compound are its boronic acid moiety, which is the reactive center for cross-coupling, and the sulfonamide group, which modulates its physical properties.
Core Properties
The fundamental properties of the title compound are summarized below. The molecular weight is consistently reported across multiple suppliers and chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 229.07 g/mol | [4][5] |
| Molecular Formula | C₈H₁₂BNO₄S | [4][6] |
| CAS Number | 178432-25-2 | [4][6][7] |
| Appearance | White to off-white solid/powder | [3][8] |
| Purity | Typically supplied at ≥97% | [7] |
| IUPAC Name | [2-(dimethylsulfamoyl)phenyl]boronic acid |
Solubility and Stability
The presence of both the polar boronic acid and sulfonamide groups suggests solubility in polar organic solvents.[3] From an experimental standpoint, solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices for reactions involving this reagent.
Expert Insight: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (loss of the B(OH)₂ group) and the formation of cyclic trimeric anhydrides known as boroxines.[9][10][11] Boroxine formation is a dehydration process and is often reversible in the presence of water. However, it means that commercial boronic acids frequently exist as a mixture of the free acid and the boroxine, which can complicate characterization.[11]
Recommended Storage and Handling
To ensure the integrity and reactivity of this compound, proper storage is critical.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Room temperature storage is generally acceptable for short-to-medium term use.
-
Incompatibilities: Keep away from strong oxidizing agents and moisture to prevent degradation.[12]
-
Handling: The compound is classified as an irritant.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a chemical fume hood to avoid inhalation of the powder.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for applications requiring isotopic labeling or analogue synthesis.
Synthetic Pathway Overview
The traditional and most reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[11][14] This classic approach remains a staple in synthetic chemistry due to its reliability and broad scope.
Diagram 1: General Synthesis of Arylboronic Acids
Protocol 1: Laboratory-Scale Synthesis (Representative)
This protocol describes a general "one-pot" method adapted from established procedures for preparing arylboronic acids from aryl bromides.[15]
Objective: To synthesize this compound from 2-bromo-N,N-dimethylbenzenesulfonamide.
Materials:
-
2-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv)
-
Magnesium turnings (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Trimethyl borate (1.5 equiv)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated brine solution
Procedure:
-
Initiation: Add magnesium turnings and a crystal of iodine to an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Gently heat the flask with a heat gun until purple iodine vapors are observed. This step activates the magnesium surface.
-
Grignard Formation: Add anhydrous THF to the flask. Dissolve the 2-bromo-N,N-dimethylbenzenesulfonamide in anhydrous THF and add it dropwise to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux. If the reaction does not start, gentle heating may be required. Stir until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard reagent to -78 °C using a dry ice/acetone bath. Add trimethyl borate dropwise, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash: Combine the organic layers and wash with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by flash column chromatography.
Key Applications in Organic Synthesis
The primary utility of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle
The reaction's success hinges on a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates.[16]
Diagram 2: Suzuki-Miyaura Cross-Coupling Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 4. This compound | CAS: 178432-25-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | C8H12BNO4S | CID 44119328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|178432-25-2 - Debyesci [debyesci.com]
- 7. 2-(N – N-Dimethylsulphamoyl)benzeneboronic Acid – Biotuva Life Sciences [biotuva.com]
- 8. 2-N,N-Dimethylsulfamoylphenylboronic acid | VSNCHEM [vsnchem.com]
- 9. benchchem.com [benchchem.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. laballey.com [laballey.com]
- 13. {2-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 2734345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 15. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nva.sikt.no [nva.sikt.no]
solubility of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
An In-Depth Technical Guide to the Solubility Profiling of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly soluble compounds present significant challenges throughout the drug discovery and development pipeline, often leading to suboptimal in vivo exposure and increased risk of late-stage attrition.[4][5] This guide provides a comprehensive technical overview of the methodologies for determining the , a key organoboron intermediate in medicinal chemistry.[6] We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, from solvent selection to analytical quantification, will be thoroughly explained to ensure robust and reproducible results.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility stands out as a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] A compound must be in a dissolved state to be absorbed from the gastrointestinal tract into the bloodstream.[4] More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, a major hurdle for formulation chemists.[4]
Early and accurate determination of a compound's solubility allows for the timely identification of potential bioavailability issues, guiding lead optimization and formulation strategies.[5][7] This guide focuses on this compound, a compound whose structural motifs—a boronic acid and a dimethylsulfamoyl group—suggest a degree of aqueous solubility due to their potential for hydrogen bonding.[6] However, a quantitative understanding of its solubility in various physiologically relevant media is essential for its progression in any drug development program.
Physicochemical Properties of this compound
A thorough understanding of the compound's fundamental properties is the first step in designing a robust solubility profiling strategy.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 178432-25-2 | [8] |
| Molecular Formula | C₈H₁₂BNO₄S | [8] |
| Molecular Weight | 229.07 g/mol | [8][9] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [10] |
| Storage | Store at room temperature | [10] |
The presence of both a hydrophilic sulfonic acid derivative and a boronic acid group, alongside a hydrophobic benzene ring, makes its solubility behavior dependent on the specific conditions of the aqueous environment, particularly pH.[11][12]
Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It often results in a supersaturated solution, and the measured solubility is the concentration at which the compound begins to precipitate.[13][14] Kinetic solubility assays are high-throughput and are typically used in the early stages of drug discovery for screening large numbers of compounds.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution, where the solid compound is in equilibrium with the dissolved compound.[14] These measurements are more time-consuming, requiring longer incubation times to reach equilibrium, but provide a more accurate representation of a compound's solubility.[13][15] Thermodynamic solubility is critical for lead optimization and pre-formulation studies.[7]
The workflow for determining these solubility parameters is outlined below.
Caption: High-level workflow for solubility profiling.
Experimental Protocol: Kinetic Solubility Determination
This protocol is designed for rapid assessment and is well-suited for 96-well plate formats.
Principle
A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The formation of a precipitate is detected by light scattering (nephelometry) or by separating the undissolved solid and quantifying the remaining dissolved compound.[5][13]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for reading)
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate shaker
-
Nephelometer or a plate reader with UV-Vis capabilities
-
Centrifuge with a plate rotor
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well clear-bottom plate. Then, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[13]
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
UV-Vis Spectroscopy (after filtration/centrifugation): To obtain a more precise value, centrifuge the plate to pellet the precipitate.[13] Alternatively, use a filter plate to separate the solid. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Quantify the concentration using a pre-established calibration curve.
-
Caption: Experimental workflow for kinetic solubility assay.
Experimental Protocol: Thermodynamic Solubility Determination
This "gold standard" shake-flask method provides the equilibrium solubility value.[13]
Principle
An excess amount of the solid compound is agitated in a specific buffer for an extended period to ensure that equilibrium is reached between the solid and dissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[14][15]
Materials and Reagents
-
This compound (solid)
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Step-by-Step Methodology
-
Compound Addition: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). Ensure that undissolved solid is visible.
-
Equilibration: Cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[13] It is advisable to take time points (e.g., 4h, 24h) to confirm that the concentration is no longer increasing.[13][15]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration.
Analytical Quantification of Boronic Acids
Accurate quantification of the dissolved boronic acid is essential for reliable solubility data.
HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a common and robust method.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is generally suitable for separating boronic acids.[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is typically used.[16]
-
Detection: The UV detector should be set to the λ_max of this compound. This value should be experimentally determined by scanning a dilute solution of the compound.
-
Calibration: A calibration curve must be generated using standards of known concentrations prepared in the same buffer as the samples. The linearity (R²) should be >0.99.[16]
LC-MS/MS Method
For very low solubility or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[17][18]
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: The mass spectrometer is set to monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for the target compound, providing high specificity.
-
Advantages: This method can provide limits of detection in the low µg/mL or even ng/mL range, making it ideal for poorly soluble compounds.[16][18]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Solubility Profile of this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Analytical Method |
| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | Nephelometry |
| Thermodynamic | Buffer, pH 1.2 | 25 | [Experimental Value] | HPLC-UV |
| Thermodynamic | Buffer, pH 4.5 | 25 | [Experimental Value] | HPLC-UV |
| Thermodynamic | Buffer, pH 6.8 | 25 | [Experimental Value] | HPLC-UV |
| Thermodynamic | Buffer, pH 7.4 | 37 | [Experimental Value] | HPLC-UV |
Note: The pH-solubility profile is particularly important for ionizable compounds. Boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form, which can influence solubility.
Conclusion
The systematic evaluation of solubility is a non-negotiable step in modern drug development. This guide provides a robust framework for the comprehensive solubility profiling of this compound. By employing both high-throughput kinetic assays for initial screening and the definitive shake-flask method for thermodynamic solubility, researchers can generate the critical data needed to make informed decisions. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reliable, and reproducible data, ultimately de-risking the development of NCEs and paving the way for successful formulation and clinical translation.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. This compound | CAS: 178432-25-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | C8H12BNO4S | CID 44119328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2-(n,n-Dimethylsulfamoyl)phenyl)boronic acid | 178432-25-2 [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
stability and storage of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
An In-Depth Technical Guide to the Stability and Storage of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of their work. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, a key building block in medicinal chemistry and organic synthesis. Understanding the factors that influence the degradation of this reagent is crucial for ensuring its efficacy and for the reproducibility of experimental results.
Chemical Profile of this compound
This compound is an organoboron compound featuring a boronic acid functional group and a dimethylsulphamoyl substituent on a phenyl ring.[1] This structure imparts specific chemical properties that influence its stability and reactivity. The dimethylsulphamoyl group, being electron-withdrawing, can affect the Lewis acidity of the boron atom, which in turn can modulate its susceptibility to common degradation pathways.[1]
Key Structural Features:
-
Boronic Acid Moiety (-B(OH)₂): This functional group is a mild Lewis acid and is central to the compound's utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]
-
N,N-dimethylsulphamoyl Group (-SO₂N(CH₃)₂): This group enhances the compound's solubility in polar solvents and can influence its biological activity, making it a valuable pharmacophore in drug design.[1][4]
Primary Degradation Pathways
The stability of boronic acids, including this compound, is primarily challenged by three degradation pathways: oxidative deboronation, protodeboronation, and the formation of boroxines.
Oxidative Deboronation
Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[5][6][7] This process converts the boronic acid into an alcohol (phenol in this case) and boric acid, rendering the reagent inactive for its intended synthetic purpose.[7] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from the boron to the oxygen atom.[7]
The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. While there is no specific data for the N,N-dimethylsulphamoyl group, it is known that diminishing the electron density on the boron atom can enhance oxidative stability.[6][8]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] This reaction is often facilitated by aqueous or protic media and can be accelerated under acidic or basic conditions.[9][10] The susceptibility to protodeboronation is highly dependent on the electronic nature of the aryl substituent.
Boroxine Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring known as a boroxine.[9] This is a reversible process, and the boroxine can be converted back to the monomeric boronic acid in the presence of water.[11] While boroxine formation is not a degradation pathway in the strictest sense, it can complicate stoichiometry and characterization if not accounted for.[9]
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling protocols are recommended.
Long-Term Storage
For optimal shelf-life, long-term storage should be under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C | Reduces the rate of all degradation pathways.[9][12][13] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative deboronation and protodeboronation.[9][14] |
| Light | Dark (amber vial) | Protects against potential light-induced degradation.[14][15] |
| Container | Tightly sealed, appropriate material (e.g., glass, HDPE) | Prevents contamination and ingress of moisture.[15] |
Short-Term Storage and Handling
For routine laboratory use, the following practices should be observed:
-
Equilibration to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[14]
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[14]
-
Avoid Contamination: Use clean, dry spatulas and glassware.
-
Solvent Considerations: If preparing a stock solution, use a dry, aprotic solvent. For aqueous applications, prepare the solution fresh and consider the pH to minimize protodeboronation.
Assessment of Stability and Purity
Regular assessment of the purity of this compound is crucial, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC-Based Purity Assessment
A reversed-phase HPLC method can be developed to separate the parent compound from its potential degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the boronic acid (e.g., 1 mg).
-
Dissolve in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL. The use of a non-aqueous, aprotic diluent may be necessary to prevent degradation during analysis.[16]
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a common choice. The use of a column with low silanol activity may minimize on-column hydrolysis.[17][18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be critical and may need to be optimized to achieve good separation and minimize on-column degradation.[17]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Visualizing Degradation and Workflow
Key Degradation Pathways
Caption: Major degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the purity of this compound by HPLC.
Conclusion
The stability of this compound is critical for its successful application in research and development. By understanding the primary degradation pathways of oxidation, protodeboronation, and boroxine formation, and by implementing stringent storage and handling protocols, the integrity of this valuable reagent can be preserved. Refrigeration under an inert atmosphere is the cornerstone of long-term storage, while careful handling and the use of appropriate analytical techniques for purity assessment are essential for routine use. Adherence to these guidelines will ensure the reliability and reproducibility of experimental outcomes.
References
- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. FCKeditor - Resources Browser [midyear.aza.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. lumiprobe.com [lumiprobe.com]
- 15. laballey.com [laballey.com]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
2-(N,N-dimethylsulphamoyl)benzeneboronic acid (CAS RN: 178432-25-2) is a member of the arylboronic acid family, a class of compounds indispensable in modern synthetic organic chemistry.[1] Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the formation of carbon-carbon bonds, a foundational process in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]
The reactivity of the boronic acid moiety, while synthetically valuable, also presents specific handling and stability challenges. Arylboronic acids can undergo protodeboronation or form cyclic anhydrides (boroxines), which can affect reactivity and introduce impurities.[3][4] This guide provides a comprehensive safety and handling framework synthesized from available safety data sheets (SDS) and toxicological information on structurally related compounds. It is designed to empower laboratory personnel with the knowledge to conduct risk assessments, implement robust safety protocols, and respond effectively to emergencies.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the bedrock of a thorough safety assessment. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential incompatibilities.
| Property | Data | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 178432-25-2 | [5] |
| Molecular Formula | C₈H₁₂BNO₄S | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | White Solid | [6] |
| Storage | Sealed in dry conditions, 2-8°C | [5] |
Expert Insight: The recommendation for refrigerated and dry storage is critical. Arylboronic acids are susceptible to decomposition, particularly in the presence of moisture.[3][7] Storing at 2-8°C slows down potential degradation pathways, while sealing the container under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with moisture and air, preserving the compound's integrity for synthetic applications.[7]
Hazard Identification and GHS Classification
Based on data for the target compound and structurally similar boronic acids, this compound is classified as hazardous. The following Globally Harmonized System (GHS) classifications and corresponding hazard (H) statements have been identified.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [5][8] |
| Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | [8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8] |
GHS Pictograms:
Trustworthiness through Risk Assessment: Before any experimental work, a comprehensive risk assessment is mandatory. The causality is simple: understanding the specific hazards allows for the implementation of targeted control measures. A failure to assess the risks of skin/eye irritation, for instance, could lead to inadequate PPE selection and subsequent injury.
Risk Assessment Workflow
The following diagram outlines a self-validating workflow for conducting a risk assessment prior to using this compound.
Caption: Risk assessment workflow for this compound.
Safe Handling and Exposure Control
Based on the identified hazards, a multi-layered approach to exposure control is necessary, combining engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to mitigate the risk of inhalation.[6][10] This is the primary engineering control because it removes airborne particles and vapors at the source.
-
Safety Equipment: An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10]
Personal Protective Equipment (PPE)
The selection of PPE is a critical control point. The choice of materials must be based on chemical compatibility and the nature of the task.
-
Eye Protection: Chemical safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards, are required at all times.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves before use and to employ proper removal techniques to avoid skin contact. For tasks with a higher risk of splash, double-gloving is recommended.
-
Body Protection: A lab coat must be worn and kept fastened. For larger scale operations, an impervious apron may be necessary.[10]
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Contaminated clothing should be removed and washed before reuse.[6]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |
Expert Insight: When providing first aid, it is crucial for the responder to be aware of the material involved and take precautions to prevent cross-contamination.[8] Always show the Safety Data Sheet to the attending medical personnel.[9]
Accidental Release Measures (Spill Protocol)
This protocol ensures a systematic and safe response to a small-scale laboratory spill.
Step 1: Immediate Response & Evacuation
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves volatile solvents, evacuate the area.
-
Ensure the fume hood is operating correctly if the spill is contained within it.
Step 2: Assess the Situation
-
Identify the spilled material and the extent of the spill.
-
Review the SDS for specific hazards and required PPE.
Step 3: Assemble PPE and Spill Kit
-
Don, at a minimum: double nitrile gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
-
Obtain a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a scoop/shovel, and a sealable waste container.[9]
Step 4: Containment and Cleanup
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust.[9]
-
For a solution, cover the spill with an inert absorbent material.
-
Work from the outside of the spill inward to prevent spreading.
-
Place all contaminated materials into the designated, labeled waste container.
Step 5: Decontamination
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all cleaning materials into the waste container.
Step 6: Waste Disposal
-
Seal and label the waste container according to your institution's hazardous waste guidelines.
-
Arrange for professional disposal. Do not dispose of in standard trash or down the drain.[9]
Spill Response Decision Tree
Caption: Decision workflow for responding to a laboratory spill.
Stability, Storage, and Incompatibilities
-
Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to moisture and air.[7] Organoboronic acids can be susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.[3]
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[7][10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of boron.[7]
Toxicological and Ecological Profile
While specific toxicological data for this exact molecule is limited, information from related organoboron compounds provides a basis for assessment.
-
Acute Toxicity: As indicated by the GHS classification, the compound is considered harmful if swallowed or inhaled.[5] The toxicity of boron compounds can vary widely, but high-dose exposures can lead to systemic effects.[11][12]
-
Skin and Eye Irritation: The compound is a known skin and eye irritant, necessitating stringent use of PPE.[5][8]
-
Reproductive Toxicity: Some boron compounds, such as boric acid, are classified as reproductive toxicants (Repr. 1B), with the potential to damage fertility or the unborn child.[13][14] While this classification is not explicitly assigned to this compound in the available literature, this potential hazard should be considered, especially for researchers of child-bearing potential.
-
Mutagenicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, which classifies them as potential genotoxic impurities (PGIs) in pharmaceutical contexts.[15]
Conclusion
This compound is a valuable synthetic reagent that demands careful and informed handling. Its hazardous properties—including acute toxicity, irritancy, and potential for reproductive toxicity—are manageable through a robust safety program. By integrating engineering controls, appropriate PPE, and standardized protocols for routine handling and emergency response, researchers can minimize risk and ensure a safe laboratory environment. This guide serves as a foundational document to be used in conjunction with official supplier Safety Data Sheets and institution-specific safety policies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
discovery of ortho-sulfonamide substituted phenylboronic acids
An In-Depth Technical Guide to the Discovery and Application of ortho-Sulfonamide Substituted Phenylboronic Acids
Authored by: A Senior Application Scientist
Foreword: The Strategic Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, progress is often marked not by the discovery of entirely new molecular classes, but by the intelligent and synergistic combination of existing, well-understood pharmacophores. The journey of ortho-sulfonamide substituted phenylboronic acids is a testament to this principle. On one hand, the sulfonamide group is a cornerstone of chemotherapy, dating back to the discovery of sulfa drugs, the first broadly effective antibacterials.[][2] On the other, the boronic acid moiety, once considered potentially toxic, has emerged as a versatile and powerful tool in drug design, most notably with the success of the proteasome inhibitor bortezomib.[3]
The Core Principle: pKa Modulation for Enhanced Biological Activity
The utility of a phenylboronic acid in a biological context is intrinsically linked to its Lewis acidity and its ability to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups on sugars or the catalytic serine residues in enzymes.[4][5] This interaction is pH-dependent and is significantly more favorable when the boron atom is in its trigonal planar, sp² hybridized state, which is in equilibrium with the tetrahedral, sp³ hybridized boronate anion. The equilibrium between these two states is defined by the acid dissociation constant, or pKa.
Unsubstituted phenylboronic acid has a pKa of approximately 8.8.[6] This means that at physiological pH (~7.4), only a small fraction of the boronic acid exists in the more reactive anionic form. This is a significant drawback for applications like enzyme inhibition or affinity chromatography, which ideally require strong binding under neutral pH conditions.[6]
The foundational breakthrough in the development of this class of compounds was the realization that introducing a potent, electron-withdrawing group onto the phenyl ring could substantially lower the boronic acid's pKa. The sulfonamide group (-SO₂NHR) is an ideal candidate for this role. Placing this group in the ortho or para position relative to the boronic acid exerts a strong inductive effect, pulling electron density away from the boron atom. This stabilizes the negatively charged tetrahedral boronate form, thereby lowering the pKa and increasing the compound's affinity for diols or enzyme active sites at physiological pH.[6] Studies have demonstrated that this substitution can shift the pKa by 1.4 to 1.7 pH units, bringing it into the 7.1-7.4 range, which is optimal for biological interactions.[6]
Logical Relationship: pKa and Binding Affinity
Caption: The effect of sulfonamide substitution on pKa and biological binding.
Synthesis and Characterization: A Practical Workflow
The synthesis of ortho-sulfonamide substituted phenylboronic acids typically begins with a commercially available ortho-bromobenzenesulfonyl chloride. The general strategy involves first installing the desired sulfonamide sidechain, followed by conversion of the aryl bromide to the boronic acid. A common and effective method for this final step is a lithium-halogen exchange followed by quenching with a trialkyl borate ester.[3][6]
Experimental Protocol: Synthesis of 2-(N-methylsulfamoyl)phenylboronic acid
This protocol describes a representative synthesis. Researchers should adapt precursor selection and reaction conditions based on the specific target molecule.
Pillar of Trustworthiness: This protocol is designed to be self-validating. Each step includes expected outcomes and characterization data points (e.g., NMR shifts, mass spec) that confirm the successful transformation before proceeding to the next stage.
Step 1: Sulfonamide Formation
-
Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The product, N-methyl-2-bromobenzenesulfonamide, should have a lower Rf than the starting sulfonyl chloride.
-
Upon completion, quench the reaction with 1 M HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to afford the pure sulfonamide intermediate as a white solid.
-
Validation: Confirm structure via ¹H NMR (expect characteristic aromatic signals and a methyl doublet coupled to the NH proton) and Mass Spectrometry (expect to observe M+H⁺ and M+Na⁺).
-
Step 2: Boronic Acid Formation (Lithium-Halogen Exchange)
-
CRITICAL: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the N-methyl-2-bromobenzenesulfonamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C. The first equivalent deprotonates the sulfonamide NH, and the second performs the lithium-halogen exchange. The solution may turn a deep color.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl (aq) until the pH is ~1-2.
-
Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization or trituration from a suitable solvent system (e.g., ether/hexanes) to yield the final product, 2-(N-methylsulfamoyl)phenylboronic acid.
-
Validation: Confirm final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A key diagnostic in the ¹H NMR is the disappearance of the proton signal in the ortho position to the bromine in the starting material and the appearance of the boronic acid OH protons (often a broad singlet).
-
Synthetic Workflow Diagram
References
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
Introduction
2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organoboron compound featuring a boronic acid functional group and a dimethylsulfamoyl group attached to a phenyl ring at the ortho position.[1] As a bifunctional molecule, it holds significant potential as a versatile building block in organic synthesis and medicinal chemistry, particularly in the construction of complex molecular architectures through reactions like the Suzuki coupling.[1] Understanding its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive but robust characterization based on foundational principles and data from analogous structures. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The molecular formula for this compound is C₈H₁₂BNO₄S, with a molecular weight of approximately 229.06 g/mol .[2][3] It is typically a white to off-white solid with solubility in polar organic solvents.[1]
Molecular Structure and Analysis Workflow
A clear understanding of the molecule's connectivity is the foundation for interpreting its spectroscopic output.
Caption: Molecular structure of this compound.
The spectroscopic analysis of this compound follows a logical progression, ensuring comprehensive characterization.
Caption: General workflow for spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, the choice of solvent is critical, as they can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in non-polar, anhydrous solvents.[4][5] The use of a coordinating solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to favor the monomeric boronic acid form and obtain sharp, well-resolved signals.[6]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[7]
-
Instrument Parameters : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz).[6][7]
-
¹H NMR : A standard single-pulse sequence with a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-5 seconds is appropriate. Typically, 16 to 64 scans are averaged.[7][8]
-
¹³C NMR : A proton-decoupled pulse sequence is used with a spectral width of ~250 ppm. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.[7][8]
-
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak as an internal reference (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[7]
¹H NMR: Predicted Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the N,N-dimethyl protons, the four aromatic protons, and the two acidic protons of the boronic acid group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Broad Singlet | 2H | B(OH )₂ | Acidic protons of boronic acids are often broad due to quadrupole broadening from the boron nucleus and chemical exchange with trace water. Their chemical shift can be highly variable. |
| ~ 7.8 - 8.0 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the boronic acid group and meta to the sulfamoyl group. Deshielded by both electron-withdrawing groups. |
| ~ 7.5 - 7.7 | Multiplet | 2H | Ar-H | Remaining aromatic protons, expected to appear as a complex multiplet due to overlapping signals and second-order coupling effects. |
| ~ 7.4 - 7.5 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the sulfamoyl group and meta to the boronic acid group. |
| ~ 2.7 | Singlet | 6H | S-N(CH₃ )₂ | The two methyl groups are chemically equivalent, resulting in a single, sharp peak. The chemical shift is downfield from typical alkyl protons due to the influence of the adjacent electron-withdrawing sulfamoyl group.[9] |
¹³C NMR: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will display signals for the six unique aromatic carbons and one signal for the two equivalent methyl carbons. The carbon atom directly attached to the boron (the ipso-carbon) may exhibit a broader and less intense signal due to quadrupolar relaxation effects from the ¹¹B nucleus.[10]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | Ar-C -S | The carbon bearing the sulfamoyl group is expected to be significantly downfield due to the strong electron-withdrawing nature of this substituent.[11] |
| ~ 130 - 135 | Ar-C | Aromatic carbons ortho and para to the electron-withdrawing substituents are typically deshielded.[12] |
| ~ 125 - 130 | Ar-C | Aromatic carbons meta to the substituents are less affected and appear at intermediate chemical shifts. |
| ~ 120 - 125 | Ar-C | The specific shifts of the four CH carbons will depend on the combined electronic effects of both substituents. |
| ~ 115 - 120 (Broad) | Ar-C -B | The ipso-carbon attached to boron is often observed in this region. Its signal may be broad.[10][13] |
| ~ 38 | S-N(C H₃)₂ | The methyl carbons are shifted downfield by the adjacent nitrogen and sulfonyl group. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like boronic acids.[14] The analysis can be performed in both positive and negative ion modes, which can provide complementary information.
Experimental Protocol (ESI-MS)
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile with a small amount of ammonium acetate or formic acid to promote ionization.[15]
-
Data Acquisition : The solution is introduced into the ESI source of the mass spectrometer. Data is typically acquired over a mass range of m/z 50 to 500.[15] For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation
Given the molecular weight of 229.06 g/mol , the following ions are anticipated:
-
Positive Ion Mode [M+H]⁺ : The protonated molecule would be observed at m/z 230.1 .
-
Negative Ion Mode [M-H]⁻ : The deprotonated molecule would be observed at m/z 228.1 .
Fragmentation Analysis (MS/MS of [M+H]⁺ at m/z 230.1):
The fragmentation of this compound is expected to be dictated by the lability of the sulfonamide and boronic acid groups.
-
Loss of SO₂ : A characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂, 64 Da).[16] This rearrangement often leads to a stable fragment ion.
-
m/z 230.1 → m/z 166.1
-
-
Cleavage of the S-N bond : Dissociation of the sulfur-nitrogen bond can lead to the formation of a benzenesulfonyl cation fragment or fragments related to the dimethylamine moiety. The fragmentation of protonated sulfonamides can produce radical cations of the constituent amine.[17][18]
-
Loss of H₂O from Boronic Acid : Boronic acids can readily lose water (18 Da) under MS conditions.
-
m/z 230.1 → m/z 212.1
-
-
Combined Losses : Sequential losses, such as the loss of water followed by the loss of SO₂, are also plausible.
-
m/z 230.1 → m/z 212.1 → m/z 148.1
-
The study of sulfonamide fragmentation reveals that these pathways can be complex, sometimes involving rearrangements to produce odd-electron product ions.[19] High-resolution mass spectrometry would be invaluable for confirming the elemental composition of these fragment ions.[3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.[20]
Experimental Protocol (FT-IR)
As the compound is a solid, a spectrum can be obtained using several methods:
-
Attenuated Total Reflectance (ATR) : A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is often the simplest and fastest method.[21]
-
Thin Solid Film : The compound is dissolved in a volatile solvent (e.g., methylene chloride), a drop of the solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid for analysis.[2][22]
-
KBr Pellet : 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet using a hydraulic press.[21][23]
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the boronic acid, sulfonamide, and aromatic ring moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H Stretch | Boronic Acid, B(OH )₂ |
| 3010 - 3100 | Medium | C-H Stretch | Aromatic |
| 2850 - 2960 | Medium | C-H Stretch | N-C H₃ |
| 1310 - 1380 | Strong | B-O Stretch | B-O H |
| ~1350 & ~1160 | Strong | S=O Asymmetric & Symmetric Stretch | Sulfonamide, S(=O)₂ |
| 1450 - 1600 | Variable, Multiple Peaks | C=C Stretch | Aromatic Ring |
| 1000 - 1300 | Strong | C-N Stretch | Dimethylamino, C-N |
| 675 - 900 | Strong | C-H Bend (out-of-plane) | Aromatic |
Conclusion
The spectroscopic profile of this compound can be confidently predicted through the systematic application of fundamental spectroscopic principles and comparison with analogous structures. ¹H and ¹³C NMR spectroscopy will provide a detailed map of the proton and carbon framework, confirming the ortho-substitution pattern and the presence of the N,N-dimethyl groups. Mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns involving the loss of water and sulfur dioxide, confirming the integrity of the boronic acid and sulfonamide moieties. Finally, FT-IR spectroscopy will offer rapid confirmation of all key functional groups through their distinct vibrational absorptions. Together, these techniques provide a comprehensive and self-validating system for the structural elucidation and quality assessment of this important synthetic building block.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Notes & Protocols: Mastering the Suzuki Coupling of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the effective utilization of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the fundamental principles and strategic considerations necessary for optimizing this powerful carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of the catalytic cycle and provide detailed, field-proven protocols for achieving high-yield, reproducible results.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[1][2] Its application is particularly prevalent in the pharmaceutical industry for constructing complex biaryl structures, which are common motifs in biologically active molecules.[1][3]
The subject of this note, this compound, presents a unique set of challenges and opportunities. The presence of a sterically demanding N,N-dimethylsulphamoyl group at the ortho position significantly influences the electronic and steric environment of the boronic acid. This necessitates a carefully tailored approach to catalyst selection, ligand choice, and overall reaction conditions to overcome potential steric hindrance and achieve efficient coupling.[4][5]
The Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three fundamental steps, all orchestrated by a palladium catalyst.[6][7][8]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (Ar-X). This is often the rate-determining step and results in a Pd(II) intermediate.[7][9] The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl.[10]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12][13] This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic partners (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]
Strategic Selection of Reaction Parameters
Success with sterically hindered substrates like this compound hinges on the judicious selection of each reaction component. The goal is to facilitate each step of the catalytic cycle while minimizing side reactions.
Catalyst and Ligand System
For sterically demanding couplings, the choice of ligand is often more critical than the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[14] The ligand stabilizes the palladium center, modulates its reactivity, and, crucially, provides the steric bulk necessary to promote the reductive elimination step and prevent catalyst decomposition.
-
Rationale : The ortho-sulphamoyl group creates a crowded environment around the reaction center. Bulky, electron-rich phosphine ligands are required to create a coordinatively unsaturated palladium complex that can readily undergo oxidative addition. These ligands also accelerate the final reductive elimination step, which can be slow for hindered substrates.[5]
-
Recommended Ligands :
-
Buchwald-type biaryl phosphines : XPhos, SPhos, and RuPhos are excellent choices. They possess the necessary bulk and electron-donating properties to facilitate the coupling of hindered partners, including aryl chlorides.[15]
-
Trialkylphosphines : P(t-Bu)₃ and PCy₃ are highly electron-rich and effective but are also air-sensitive and require careful handling.[14]
-
-
Palladium Precatalysts : To improve reproducibility and ease of use, pre-formed palladium precatalysts are highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. Buchwald G3 or G4 precatalysts, which incorporate the desired phosphine ligand, are ideal.[10]
The Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[16] By reacting with the boronic acid, it forms the corresponding anionic boronate, which possesses a more nucleophilic organic group, thereby facilitating the transmetalation step.[12][13]
-
Rationale : The choice of base must be strong enough to deprotonate the boronic acid but not so strong as to cause degradation of the reactants or product. For substrates sensitive to hydrolysis, an anhydrous base/solvent system is preferable.
-
Recommended Bases :
-
Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging or sterically hindered couplings. It is strong enough to be effective but generally does not promote side reactions.[17]
-
Cesium Carbonate (Cs₂CO₃) : A strong and effective base, particularly useful in anhydrous solvent systems.
-
Potassium Carbonate (K₂CO₃) : A standard, cost-effective choice for many couplings, typically used with aqueous solvent mixtures.[9]
-
Solvent, Temperature, and Atmosphere
-
Solvent : The solvent system must solubilize the organic substrates, the palladium complex, and the base (or at least allow for efficient interfacial reaction). Anhydrous, polar aprotic solvents are generally preferred for hindered couplings.
-
Temperature : Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition step.[9] Temperatures typically range from 80-110 °C. However, highly active catalyst systems can sometimes enable reactions at lower temperatures.[14][19]
-
Atmosphere : Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and ensure high catalytic activity.[18]
Experimental Protocols
The following protocols provide a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Protocol 1: Standard Thermal Suzuki Coupling
This protocol utilizes a Buchwald precatalyst and potassium phosphate for a reliable, high-yield transformation.
Step-by-Step Methodology:
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
Inerting : Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert environment.
-
Reagent Addition : Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%). Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl bromide).
-
Reaction : Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol leverages microwave energy to dramatically shorten reaction times.[21][22]
Step-by-Step Methodology:
-
Vessel Preparation : To a 10 mL microwave reaction vessel with a stir bar, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), K₃PO₄ (2.5 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition : Add 5 mL of anhydrous 1,4-dioxane.
-
Sealing : Securely cap the vessel.
-
Reaction : Place the vessel in the cavity of a scientific microwave reactor. Irradiate at a constant temperature of 120-140 °C for 15-45 minutes.
-
Work-up and Purification : Once the reaction is complete (as determined by LC-MS analysis of a cooled aliquot), follow the same work-up and purification steps (6-8) outlined in Protocol 1.
Data Summary and Troubleshooting
The following table outlines typical conditions and expected outcomes for the coupling of this compound with 4-bromoanisole as a model substrate.
| Parameter | Thermal Protocol | Microwave Protocol |
| Aryl Halide | 4-Bromoanisole (1.0 eq) | 4-Bromoanisole (1.0 eq) |
| Boronic Acid | This compound (1.3 eq) | This compound (1.3 eq) |
| Catalyst | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) |
| Base | K₃PO₄ (2.5 eq) | K₃PO₄ (2.5 eq) |
| Solvent | 1,4-Dioxane (0.2 M) | 1,4-Dioxane (0.2 M) |
| Temperature | 100 °C | 140 °C |
| Time | 6 hours | 20 minutes |
| Atmosphere | Argon | N/A (Sealed Vessel) |
| Typical Yield | >85% | >90% |
Common Troubleshooting Issues:
-
Low or No Conversion : This is often due to an inactive catalyst. Ensure the reaction was performed under a strictly inert atmosphere and that anhydrous solvents were used. Consider increasing the catalyst loading or switching to a more active ligand system.
-
Protodeboronation : If the boronic acid decomposes, a significant amount of the corresponding arene (N,N-dimethylbenzenesulfonamide) will be observed. This can be caused by excessive water or a base that is too harsh. Ensure anhydrous conditions and consider a milder base like KF.
-
Homocoupling : The formation of a symmetrical biaryl from two molecules of the boronic acid can occur, especially if the reaction mixture is exposed to oxygen, which can generate Pd(II) species that promote this side reaction.[10] Rigorous deoxygenation is key to prevention.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
palladium catalyst for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid coupling
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. This key building block is increasingly utilized in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. We delve into the mechanistic rationale behind catalyst selection, provide step-by-step experimental procedures for coupling with aryl halides, and offer insights into overcoming the challenges associated with this sterically demanding substrate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in complex molecule synthesis.
Introduction: The Strategic Importance of the Sulfamoylphenyl Moiety
The 2-(N,N-dimethylsulphamoyl)phenyl structural motif is a privileged scaffold in modern medicinal chemistry. The sulfonamide group is a bioisostere for other functional groups and can significantly influence a molecule's pharmacokinetic properties, such as solubility and cell permeability.[1] Furthermore, the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents.[2]
The specific reagent, this compound, is therefore a critical intermediate for synthesizing complex biaryl structures that are often the core of pharmacologically active agents.[1][3][4][5] However, the bulky N,N-dimethylsulphamoyl group at the ortho position presents a significant steric challenge, necessitating carefully optimized catalytic systems to achieve efficient coupling.
The Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling this compound is the steric bulk of the ortho-substituent. This steric impediment can hinder several key steps in the catalytic cycle, particularly the transmetalation and the final reductive elimination, leading to low yields and slow reaction rates.[6][7][8] Therefore, the selection of an appropriate palladium catalyst system, specifically the phosphine ligand, is paramount to success.[9]
Catalyst System Selection: A Rational Approach
A successful Suzuki-Miyaura coupling relies on the synergistic interplay of the palladium source, ligand, base, and solvent. For sterically hindered substrates, each component must be chosen to favor the formation of a highly active and stable catalytic species.
Palladium Precatalysts
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species, a step that can be inconsistent.[10] For improved reproducibility and activity, well-defined Pd(II) precatalysts are highly recommended.[11][12] Buchwald G2, G3, or G4 precatalysts, for example, are designed for rapid, clean generation of the active monoligated Pd(0) catalyst, which is crucial for initiating the catalytic cycle.[13]
The Critical Role of the Ligand
For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. The solution lies in using bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[6][14]
-
SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): An excellent general-purpose ligand that often provides high yields under mild conditions for a wide range of aryl and heteroaryl couplings.[6][14] Its bulk and electron-donating properties facilitate both the oxidative addition and the challenging reductive elimination steps.[6]
-
XPhos (Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): Even more sterically hindered than SPhos, XPhos is particularly effective for coupling with unreactive partners like aryl chlorides and for constructing highly congested tetra-ortho-substituted biaryls.[6][14]
These ligands stabilize the monoligated L₁Pd(0) species, which is believed to be the highly active species in the catalytic cycle, promoting faster oxidative addition compared to more coordinated complexes.[6]
Base and Solvent System
The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[15]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective and commonly employed for these types of challenging couplings.[6] Other bases like potassium carbonate (K₂CO₃) can also be used.[16]
-
Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or toluene with a small amount of water often accelerates the reaction, though for some substrates, anhydrous conditions using solvents like n-butanol may be optimal to prevent competitive protodeboronation.[6]
Visualization of Key Processes
To better understand the reaction, two diagrams are presented below: the fundamental catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[16]
Protocol 1: General Coupling with an Aryl Bromide
This protocol describes a typical reaction between this compound and a generic aryl bromide.
| Component | Molar Equiv. | Amount (for 1 mmol scale) |
| Aryl Bromide | 1.0 | 1.0 mmol |
| This compound | 1.2 | 1.2 mmol (275 mg) |
| XPhos Pd G3 Precatalyst | 0.02 (2 mol%) | 0.02 mmol (16.9 mg) |
| K₃PO₄ (finely ground) | 2.0 | 2.0 mmol (424 mg) |
| 1,4-Dioxane / H₂O (10:1) | - | 5.5 mL (5 mL / 0.5 mL) |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum, and purge the vessel by evacuating under high vacuum and backfilling with inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane (5.0 mL) and degassed water (0.5 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Optimized Coupling with a Challenging Aryl Chloride
Aryl chlorides are less reactive than bromides and often require more forcing conditions and a more active catalyst system.[6][8]
| Component | Molar Equiv. | Amount (for 1 mmol scale) |
| Aryl Chloride | 1.0 | 1.0 mmol |
| This compound | 1.5 | 1.5 mmol (344 mg) |
| Pd(OAc)₂ | 0.02 (2 mol%) | 0.02 mmol (4.5 mg) |
| SPhos | 0.04 (4 mol%) | 0.04 mmol (16.4 mg) |
| K₃PO₄ (finely ground) | 3.0 | 3.0 mmol (637 mg) |
| n-Butanol | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask and perform the vacuum/inert gas backfill cycle three times.
-
Add degassed n-butanol (2 mL) and stir at room temperature for 15 minutes to allow for precatalyst formation.
-
Briefly remove the septum and quickly add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Immediately reseal the flask, perform one more vacuum/backfill cycle, and add the remaining degassed n-butanol (3 mL).
-
Heat the mixture to 110 °C and stir vigorously for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Low reaction temperature. | Use a well-defined precatalyst. Ensure all solvents are properly degassed and dried. Increase temperature in 10 °C increments. |
| Protodeboronation | Presence of excess water; Base is too strong or too weak. | Use anhydrous conditions (e.g., n-butanol or toluene). Ensure K₃PO₄ is finely powdered and dry. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Maintain a strict inert atmosphere throughout the setup and reaction. Ensure solvents are thoroughly degassed. |
| Incomplete Reaction | Steric hindrance is too great for the chosen ligand/conditions. | Switch to a bulkier ligand (e.g., from SPhos to XPhos). Increase catalyst loading (e.g., from 2 mol% to 4 mol%). Increase reaction time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing medicinally relevant biaryl sulfonamides. Success hinges on overcoming the steric challenge posed by the ortho-substituent. By employing advanced catalyst systems featuring bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos and XPhos) in combination with well-defined palladium precatalysts and appropriate bases, researchers can reliably achieve high yields. The protocols and insights provided in this guide serve as a robust starting point for the development of complex molecules central to modern drug discovery.
References
- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scite.ai [scite.ai]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of Sulfonamide-Containing Boronic Acids
Introduction: The Enduring Power and Subtle Challenges of the Suzuki-Miyaura Reaction in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl and heteroaryl structures, forming the backbone of many modern drug discovery programs. Its reliability, functional group tolerance, and the commercial availability of a vast array of building blocks have made it an indispensable tool for medicinal chemists.[1] The sulfonamide moiety, a cornerstone of numerous blockbuster drugs, is frequently incorporated into molecules via this powerful reaction.
However, the marriage of sulfonamide-containing boronic acids with the Suzuki-Miyaura reaction is not without its complexities. The strongly electron-withdrawing nature of the sulfonamide group imparts unique reactivity to the boronic acid, presenting challenges that necessitate a carefully considered approach to reaction optimization. Chief among these considerations is the selection of the base—a parameter that can dictate the success or failure of the coupling.
This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the intricacies of base selection for this specific class of substrates. We will delve into the mechanistic underpinnings of the reaction, elucidate the challenges posed by sulfonamide boronic acids, and provide field-proven protocols to empower you to achieve high-yielding, reproducible results.
The Mechanistic Imperative: Why Base Selection is Critical
The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal, albeit multifaceted, role primarily in the crucial transmetalation step.[2][3] Its fundamental purpose is to activate the boronic acid, transforming it into a more nucleophilic "ate" complex (a boronate), which is then competent to transfer its organic group to the palladium center.[4][5]
Two primary pathways for this activation are generally accepted[3][6]:
-
The Boronate Pathway: The base reacts directly with the Lewis acidic boronic acid to form a tetracoordinate boronate species, [Ar-B(OH)₃]⁻. This species is significantly more nucleophilic than the neutral boronic acid and readily engages in transmetalation.
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group.
The operative pathway is influenced by the specific base, solvent, and substrates involved. However, for electron-deficient boronic acids, ensuring the efficient formation of a reactive boronate species is paramount to drive the reaction forward.
The Sulfonamide Challenge: Acidity, Stability, and the Specter of Protodeboronation
The presence of a sulfonamide group (—SO₂NHR) significantly impacts the electronic properties of the arylboronic acid. This electron-withdrawing group increases the Lewis acidity of the boron center, which can be beneficial for boronate formation. However, it also introduces a critical vulnerability: an increased susceptibility to protodeboronation .[4][7]
Protodeboronation is a destructive side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid moiety with a simple hydrogen atom.[6] For electron-deficient systems, this process can be particularly rapid under basic conditions, effectively consuming the boronic acid and leading to low yields of the desired coupled product.[8][9][10]
The key challenge, therefore, is to select a base that is strong enough to promote the formation of the reactive boronate complex for efficient transmetalation, but not so harsh as to accelerate the competing protodeboronation pathway. This delicate balance is the cornerstone of successful Suzuki-Miyaura couplings with sulfonamide boronic acids.
A Tale of Two Acidities: Understanding the pKa Landscape
To make an informed choice of base, one must consider the acidity of both the boronic acid and the sulfonamide proton itself.
-
Arylboronic Acids: Phenylboronic acid has a pKa of approximately 8.8.[2][11] Electron-withdrawing substituents, like a sulfonamide group, will lower this pKa, making the boronic acid more acidic. For example, (4-sulfamoylphenyl)boronic acid is expected to have a lower pKa, facilitating the formation of the boronate with weaker bases.
-
Sulfonamides: The N-H proton of an aryl sulfonamide is also acidic, with pKa values typically in the range of 9-11.[12][13][14] Deprotonation of the sulfonamide can lead to solubility changes and potential side reactions.
The ideal base should be strong enough to deprotonate the boronic acid (pKa < 9) but, in many cases, mild enough to avoid extensive deprotonation of the sulfonamide N-H, if that is desirable for preventing side reactions or maintaining substrate integrity.
Strategic Base Selection: A Comparative Analysis
The choice of base is highly dependent on the specific coupling partners, solvent, and catalyst system. Below is a comparative guide to common bases, with specific recommendations for sulfonamide-containing boronic acids.
| Base | Typical Conditions | Strengths | Weaknesses for Sulfonamide Substrates | Recommendation Level |
| K₃PO₄ | 2-3 equiv., Dioxane/H₂O, Toluene | Often provides a good balance of reactivity and minimizes side reactions.[15] | Can still be too basic in some sensitive cases, leading to protodeboronation. | Highly Recommended (First Choice) |
| K₂CO₃ | 2-3 equiv., Toluene/EtOH/H₂O, DMF | A standard, cost-effective, and milder base. | May be less effective for challenging or sterically hindered partners, requiring higher temperatures which can promote decomposition.[16] | Recommended (Good Starting Point) |
| Cs₂CO₃ | 2-3 equiv., Dioxane, DMF, Toluene | Highly soluble in organic solvents, often very effective for difficult couplings (the "cesium effect").[3][17][18] | Can be strongly basic and hygroscopic; its high reactivity can sometimes accelerate protodeboronation if not carefully controlled. | Recommended for Difficult Couplings |
| KF | 2-3 equiv., Anhydrous THF, Dioxane | A mild base, particularly useful for substrates with base-sensitive functional groups.[19] Requires anhydrous conditions to be effective. | May not be strong enough for less reactive coupling partners. | Specialized (for Base-Sensitive Substrates) |
| Organic Bases (e.g., TEA, DIPEA) | 2-3 equiv., Various | Useful in specific non-aqueous applications or for substrates intolerant of inorganic bases. | Generally less effective than inorganic bases for promoting transmetalation in standard Suzuki protocols.[20] | Not Generally Recommended |
Visualizing the Strategy: The Logic of Base Selection
The decision-making process for selecting the optimal base can be visualized as a balance between promoting the desired reaction and minimizing undesired side reactions.
Caption: A flowchart illustrating the decision-making process for base selection.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of sulfonamide-containing boronic acids. Optimization of temperature, solvent, and catalyst may be necessary for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is often the most reliable starting point, providing a good balance of reactivity while minimizing protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Sulfonamide-containing Arylboronic Acid (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 10:1)
Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the sulfonamide-containing arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide. Add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the consumption of the limiting reagent is observed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Conditions using Anhydrous Potassium Fluoride (KF)
This protocol is recommended when dealing with substrates that are particularly sensitive to stronger bases or aqueous conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Sulfonamide-containing Arylboronic Acid (1.5 equiv)
-
Anhydrous Potassium Fluoride (KF) (3.0 equiv, finely powdered and dried)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous, Degassed Solvent (e.g., THF, 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a rigorously dried reaction vessel under an inert atmosphere, add the aryl halide, sulfonamide-containing arylboronic acid, and anhydrous KF.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent, followed by the palladium catalyst and ligand.
-
Reaction: Heat the mixture (typically 60-80 °C) with stirring.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1. Note that the workup may not require an aqueous wash if the reaction is clean, and direct filtration through a plug of silica gel followed by concentration may be sufficient before purification.
Troubleshooting and Final Recommendations
-
Low Yield/No Reaction: If the reaction fails with K₃PO₄, consider switching to a more soluble and potent base like Cs₂CO₃. Also, ensure your palladium catalyst is active and that the reaction is thoroughly deoxygenated.
-
Significant Protodeboronation: If you observe significant formation of the arene byproduct from the boronic acid, the base is likely too strong or the temperature is too high. Switch to a milder base (K₂CO₃ or anhydrous KF) and attempt the reaction at a lower temperature. Using the boronic acid's pinacol ester derivative can also mitigate this side reaction by slowing the release of the free boronic acid.[7]
-
Substrate Solubility: For poorly soluble substrates, a co-solvent system (e.g., DMF, Toluene/Ethanol) may be necessary. Ensure the chosen base is soluble in the reaction medium.
Final Recommendation: For any new Suzuki-Miyaura coupling involving a sulfonamide boronic acid, a preliminary screen of bases (K₃PO₄, K₂CO₃, and Cs₂CO₃) is highly recommended. Starting with K₃PO₄ in a dioxane/water mixture is a robust and logical first experiment. By understanding the underlying principles and systematically evaluating these key parameters, researchers can unlock the full synthetic potential of these valuable building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Solvent System Selection for Suzuki-Miyaura Coupling with 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
Introduction: Navigating the Challenges of a Unique Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within the vast arsenal of available reagents, 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (CAS 178432-25-2) presents a unique combination of structural features. The presence of the boronic acid moiety facilitates its entry into the palladium-catalyzed cycle for the synthesis of complex biaryl sulfonamides, which are prevalent scaffolds in medicinal chemistry and materials science.[3][4]
However, the very nature of this substrate introduces specific challenges that demand a carefully considered approach to reaction design. The N,N-dimethylsulphamoyl group at the ortho position imparts both significant steric bulk and strong electron-withdrawing character. These attributes can conspire to hinder key steps in the catalytic cycle, namely the transmetalation and reductive elimination, necessitating the use of specialized, "enabling" conditions to achieve high yields.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvent systems and ancillary reagents for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind experimental choices and provide robust, field-proven protocols for this challenging yet valuable transformation.
Mechanistic Considerations: Why This Boronic Acid is 'Difficult'
Understanding the hurdles is the first step toward overcoming them. The ortho-N,N-dimethylsulphamoyl group negatively impacts the Suzuki-Miyaura coupling in two primary ways:
-
Steric Hindrance: The bulky sulfonamide group shields the boronic acid moiety. This steric congestion impedes the approach of the palladium complex, slowing down the crucial transmetalation step where the aryl group is transferred from boron to palladium. It can also hinder the final reductive elimination step that forms the desired biaryl product.[5][6]
-
Electronic Effects: As a potent electron-withdrawing group, the sulfonamide moiety decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic deficit makes the aryl group less inclined to transfer to the electron-rich palladium center during transmetalation, which is often the rate-limiting step for electron-deficient boronic acids.[5]
A common side reaction with electron-deficient boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol) before the desired cross-coupling can occur. This is often exacerbated by the basic conditions required for the reaction.[7]
Therefore, the selection of an appropriate solvent, catalyst, ligand, and base is not merely a matter of convention but a critical, interconnected strategy to overcome these specific steric and electronic barriers.
Logical Framework for Reagent Selection
The following diagram illustrates the key decision points and their mechanistic rationale when designing a coupling protocol for this compound.
Caption: Decision workflow for overcoming substrate-specific challenges.
Core Components of the Solvent System and Reaction
Solvent Selection: The Reaction Medium
The solvent plays a multifaceted role: it must solubilize the reactants, the base, and the catalytic species, and its polarity and boiling point can significantly influence reaction rates. For sterically hindered and electron-deficient substrates, high-boiling point, polar aprotic solvents are generally preferred.
| Solvent System | Rationale & Key Considerations | Typical Temperature |
| 1,4-Dioxane / H₂O | Workhorse System: Excellent at solubilizing both organic substrates and inorganic bases like K₃PO₄. The water component is crucial for activating the boronic acid and facilitating the action of phosphate/carbonate bases. A ratio of 4:1 to 10:1 (organic:water) is common.[8] | 80 - 110 °C |
| Toluene | Anhydrous Conditions: Preferred when protodeboronation is a major concern. It is less polar than dioxane and may require a more soluble organic base or a phase-transfer catalyst. Excellent for reaching higher temperatures. | 100 - 120 °C |
| N,N-Dimethylformamide (DMF) | Highly Polar: Can accelerate reactions but may also promote side reactions. Its high boiling point is advantageous. Must be rigorously dried as it is hygroscopic.[9] | 100 - 150 °C |
| Tetrahydrofuran (THF) | Lower Boiling Point: A good choice for more reactive coupling partners where high temperatures are not required. Often used with stronger bases like NaOH or NaOMe.[5] | 60 - 70 °C |
Insight: For this compound, a Dioxane/H₂O mixture is an excellent starting point due to its balanced properties. If protodeboronation proves to be a significant issue, switching to anhydrous Toluene would be the logical next step.
Catalyst and Ligand Selection: The Engine of the Reaction
Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The key to success lies in using a combination of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand, often referred to as a "Buchwald ligand," or an N-heterocyclic carbene (NHC). These ligands promote the formation of a monoligated, highly reactive Pd(0) species that accelerates both the oxidative addition and the difficult reductive elimination steps.[5][10]
| Palladium Precursor | Recommended Ligands | Rationale |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | These bulky biaryl monophosphine ligands create a sterically demanding and electron-rich environment around the palladium center, which is ideal for coupling hindered substrates. |
| Pd(OAc)₂ | tBu₃P, PCy₃ | Simpler, yet effective, bulky and electron-rich alkylphosphine ligands. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | (Ligand is pre-complexed) | Air-stable, well-defined precatalysts that ensure efficient and reproducible generation of the active Pd(0) catalyst. Highly recommended for challenging couplings.[5] |
Base Selection: The Activator
The base is critical for activating the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation. For electron-deficient boronic acids, a strong base is required to drive this equilibrium.
| Base | Strength | Key Characteristics |
| K₃PO₄ (Potassium Phosphate) | Strong | Highly effective for difficult couplings. Its solubility in aqueous/organic mixtures makes it a top choice with dioxane/H₂O.[8] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Very effective, often providing higher yields than other bases, but is more expensive. Highly soluble in many organic solvents. |
| K₂CO₃ (Potassium Carbonate) | Moderate | A common, cost-effective choice, but may be less effective for this specific substrate unless higher temperatures or more active catalysts are used. |
| KF (Potassium Fluoride) | Moderate | Can be effective and is used when base-sensitive functional groups are present. |
Insight: K₃PO₄ is the recommended base for initial trials due to its proven efficacy in challenging Suzuki couplings and its compatibility with the preferred dioxane/water solvent system.
Experimental Protocols
An inert atmosphere (Argon or Nitrogen) is crucial for all protocols to prevent catalyst oxidation and ensure reproducibility. All solvents should be degassed prior to use.
Protocol 1: General Screening Conditions using a Buchwald Precatalyst
This protocol utilizes a modern, air-stable precatalyst, which is highly recommended for achieving reproducible and high-yielding results with challenging substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid in Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of organoboron reagents, arylboronic acids featuring unique substitution patterns are of paramount importance for the synthesis of complex molecules in medicinal chemistry and materials science.[3][4] 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is one such reagent of growing significance. Its ortho-sulfonamide moiety introduces specific electronic and steric properties that can influence reaction outcomes and impart desirable physicochemical characteristics to the final products, such as enhanced solubility.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed protocol, mechanistic insights, and optimization strategies for the effective use of this compound in palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale and the Role of the Ortho-Sulfamoyl Group
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][7]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The ortho-sulfamoyl group in this compound can influence the reaction in several ways. While significant steric hindrance from ortho-substituents can sometimes impede the transmetalation step, the specific nature of the substituent is crucial.[8] In some cases, ortho-substituents with heteroatoms, like the oxygen atoms in a methoxy group or potentially the sulfonyl oxygens, can participate in chelation with the metal center during the transition state, influencing selectivity.[9][10] Furthermore, the electron-withdrawing nature of the sulfonamide group can affect the electronic properties of the boronic acid and the resulting biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Core Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.[6]
Materials and Reagents
-
Aryl Halide (Ar-Br): 1.0 equivalent
-
This compound: 1.2 - 1.5 equivalents
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
-
Inert Gas: Argon or Nitrogen
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Seal the flask with a rubber septum.
-
Scientist's Note: The order of addition of solid reagents is generally not critical, but ensuring they are dry is important.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[11]
-
-
Solvent Addition:
-
Degas the solvent mixture (e.g., Dioxane/Water 4:1) by bubbling the inert gas through it for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. The typical concentration is 0.1 M with respect to the limiting reagent (aryl halide).
-
-
Reaction:
-
Place the flask in a preheated oil bath (typically 80-100 °C).[2]
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).
-
Pro-Tip: Monitor the reaction's progress by TLC or LC-MS. Take small aliquots periodically to check for the consumption of the starting material and the formation of the product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table provides parameters that can be adjusted to optimize the reaction.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂ | For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), consider more active catalysts. Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often more effective as they promote faster oxidative addition and are more stable.[13][14] |
| Base | K₂CO₃, Cs₂CO₃ | A stronger base like K₃PO₄ or CsF can be beneficial, especially for less reactive boronic acids or esters. The base is crucial for activating the boronic acid for transmetalation.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous conditions using solvents like THF or 2-MeTHF can sometimes be advantageous, particularly if protodeboronation (loss of the boronic acid group) is a concern.[15] |
| Temperature | 80-100 °C | Lowering the temperature (e.g., to 40-60 °C) with a highly active catalyst can improve functional group tolerance.[14] Increasing the temperature may help drive sluggish reactions to completion. |
| Boronic Acid | 1.2 - 1.5 equiv. | If protodeboronation is suspected (a common side reaction for some heteroaryl or electron-deficient boronic acids), increasing the equivalents of the boronic acid may improve the yield of the desired product.[14] |
Troubleshooting Common Issues:
-
Low Yield/No Reaction: Verify catalyst activity. Ensure a truly inert atmosphere was achieved. Consider a more active catalyst/ligand system or a stronger base.
-
Recovery of Starting Material: The reaction may be too slow. Increase temperature, switch to a more active catalyst, or increase reaction time. Aryl chlorides are notably less reactive than bromides or iodides and often require more specialized catalytic systems.[6]
-
Homocoupling of Boronic Acid: This side product arises from the coupling of two boronic acid molecules. This can be minimized by ensuring a strictly oxygen-free environment and by slow addition of the boronic acid in some cases.
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This can be prevalent with certain boronic acids under basic, aqueous conditions.[14] Using anhydrous solvents or milder bases like KF might mitigate this issue.[7]
Safety and Handling
As with all laboratory procedures, proper safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.[16]
-
Reagent Handling: Handle boronic acids and palladium catalysts in a well-ventilated fume hood. Avoid inhalation of dusts.[17] this compound is classified as harmful if swallowed and causes serious eye irritation. Wash skin thoroughly after handling.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. nva.sikt.no [nva.sikt.no]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. fishersci.com [fishersci.com]
Applications of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organoboron compound featuring two key functional groups that confer significant versatility in medicinal chemistry: a boronic acid and an ortho-positioned N,N-dimethylsulfamoyl group.[1] While boron-containing compounds were once viewed with caution, the approval of drugs like the proteasome inhibitor bortezomib (Velcade®) has demystified their use and spurred immense interest in their therapeutic potential.[2][3][4] Boronic acids are now recognized for their unique ability to form reversible covalent bonds with biological nucleophiles and their utility as building blocks in complex molecule synthesis.[3][5]
The strategic placement of the N,N-dimethylsulfamoyl group on the phenyl ring further enhances this compound's utility. Sulfonamide moieties are privileged structures in drug design, known to improve pharmacokinetic properties and participate in crucial hydrogen bonding interactions with biological targets.[6][7][8] This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and the scientific rationale behind its use in modern drug discovery.
Physicochemical Properties and Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings.
| Property | Value | Source |
| CAS Number | 178432-25-2 | [9][10][11] |
| Molecular Formula | C₈H₁₂BNO₄S | [9] |
| Molecular Weight | 229.07 g/mol | [9] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (e.g., methanol, water) | [1] |
Core Application 1: Advanced Intermediate in Suzuki-Miyaura Cross-Coupling
The paramount application of phenylboronic acids in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][12] This Nobel Prize-winning reaction is a cornerstone of modern synthesis, enabling the efficient formation of carbon-carbon bonds to create complex biaryl structures, which are common motifs in pharmaceuticals.[5][13]
The title compound serves as a versatile building block to introduce the sulfamoylphenyl moiety into a target molecule. This is particularly valuable for structure-activity relationship (SAR) studies, where chemists can rapidly synthesize a library of analogues to probe the effect of this specific substitution pattern on biological activity.
Scientific Rationale
The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13] The boronic acid does not participate directly; it must first be activated by a base to form a more nucleophilic boronate species.[12] This boronate then transfers its organic group (the dimethylsulfamoyl-phenyl group) to the palladium center during the transmetalation step, which is often rate-limiting. The ortho-sulfamoyl group can influence reaction kinetics through steric and electronic effects, potentially requiring optimization of ligands and reaction conditions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Sulfonamide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Toluene
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Core Application 2: Covalent Inhibitor of Serine Proteases
A highly compelling application of boronic acids in medicinal chemistry is their function as "warheads" for the inhibition of serine proteases.[14] These enzymes, which include targets like thrombin, trypsin, and prostate-specific antigen (PSA), feature a critical serine residue in their active site.[14][15] The electrophilic boron atom of the boronic acid is readily attacked by the nucleophilic hydroxyl group of this catalytic serine.[16]
Mechanism of Action
This interaction forms a stable, reversible covalent tetrahedral adduct, mimicking the transition state of peptide bond hydrolysis.[15] This effectively blocks the enzyme's catalytic activity.[16][17] The N,N-dimethylsulfamoyl group can play a crucial role in this context by forming specific hydrogen bonds or other non-covalent interactions with residues in the enzyme's binding pocket, thereby increasing both the potency and selectivity of the inhibitor.[6][7]
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Protocol: Serine Protease Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for assessing the inhibitory potency of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).
-
Prepare a stock solution of trypsin in assay buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of BAPNA in DMSO (e.g., 40 mM).
-
-
Assay Setup (in a 96-well plate):
-
Serial Dilution: Create a serial dilution of the test inhibitor in the microplate. Add 50 µL of assay buffer to wells A2-A12 and B1-B12 etc. Add 100 µL of a 200 µM inhibitor solution (diluted from stock) to well A1. Transfer 50 µL from A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, to create a concentration gradient. Discard 50 µL from the last well. This results in 50 µL per well.
-
Controls: Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme). Use DMSO as the vehicle control.
-
-
Enzyme Addition: Add 25 µL of a working solution of trypsin (e.g., 10 µg/mL in assay buffer) to all wells except the negative control.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate Reaction: Add 25 µL of a working solution of BAPNA (e.g., 1 mM in assay buffer) to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes. The product of BAPNA hydrolysis (p-nitroaniline) is yellow.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the positive control (100% activity) and vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal log-inhibition model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a strategically designed chemical entity with significant value in medicinal chemistry. Its primary roles as a versatile building block in Suzuki-Miyaura coupling and as a potential covalent inhibitor of serine proteases make it a powerful tool in the drug discovery arsenal.[1][5][14] The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the unique chemical properties of this compound in the synthesis of novel molecular architectures and the development of targeted therapeutic agents. The continued exploration of such functionalized boronic acids is a promising avenue for advancing modern pharmaceutical research.[3][4]
References
- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | CAS: 178432-25-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. 2-(N – N-Dimethylsulphamoyl)benzeneboronic Acid – Biotuva Life Sciences [biotuva.com]
- 11. 2-N,N-Dimethylsulfamoylphenylboronic acid | VSNCHEM [vsnchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Application Notes & Protocols: Synthesis of Sterically Hindered Biaryl Compounds Using 2-(N,N-Dimethylsulphamoyl)benzeneboronic Acid
Abstract
The biaryl motif is a privileged scaffold in modern medicinal chemistry, materials science, and natural product synthesis.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these C(sp²)–C(sp²) bonds, valued for its operational simplicity and broad functional group tolerance.[3][4] This guide provides an in-depth examination of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, a specialized reagent designed to overcome challenges associated with the synthesis of sterically congested biaryls. We will explore the mechanistic rationale behind its enhanced reactivity, provide field-proven experimental protocols, and present data that underscores its utility for researchers, chemists, and drug development professionals.
Mechanistic Insights: The Advantage of the ortho-Sulfamoyl Directing Group
The efficacy of a Suzuki-Miyaura coupling is governed by a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] While highly efficient, the reaction can be sluggish when employing sterically hindered coupling partners, particularly ortho-substituted boronic acids.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The unique utility of this compound stems from the presence of the ortho-sulfamoyl group. This substituent is not merely a passive spectator; it functions as a powerful directing group. During the rate-limiting transmetalation step, the oxygen atoms of the sulfamoyl group can coordinate with the palladium(II) center. This intramolecular chelation forms a stable five-membered palladacycle intermediate, which positions the boronic acid moiety for efficient transfer of the aryl group to the palladium catalyst.[6][7]
This chelation-assisted mechanism offers several distinct advantages:
-
Accelerates Transmetalation: By pre-organizing the reactants, the energetic barrier for transmetalation is lowered, increasing the reaction rate.
-
Prevents Protodeboronation: The boronic acid is stabilized through coordination, minimizing the undesired side reaction where the boronic acid is replaced by a proton from the solvent or base.[8]
-
Overcomes Steric Hindrance: The directing effect effectively counteracts the steric clash that would otherwise inhibit the coupling of ortho-substituted partners.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis, purification, and application of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily for its utility in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed for scalability and robustness, with a focus on the underlying chemical principles to ensure safe and efficient execution.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable ortho-substituted arylboronic acid. Its utility stems from the presence of the N,N-dimethylsulphamoyl group, which serves multiple strategic roles. In its synthesis, this group acts as a powerful directed metalation group (DMG), enabling the regioselective introduction of the boronic acid moiety at the ortho position. In subsequent applications, such as the Suzuki-Miyaura coupling, the electron-withdrawing nature and steric bulk of the sulphamoyl group can influence the reactivity and selectivity of the reaction, offering unique advantages in the synthesis of complex molecules.[1][2]
The ability to reliably synthesize this reagent on a large scale is crucial for its application in drug discovery and development, where significant quantities of intermediates are often required.[1] This guide will provide a detailed, step-by-step protocol for its preparation via a directed ortho-metalation (DoM) strategy, followed by a representative protocol for its use in a Suzuki-Miyaura cross-coupling reaction.
Large-Scale Synthesis Protocol: Directed ortho-Metalation Approach
The synthesis of this compound is most effectively achieved on a large scale using a directed ortho-metalation (DoM) approach. The N,N-dimethylsulphamoyl group is a potent directing group that facilitates the deprotonation of the adjacent ortho-proton by a strong organolithium base. The resulting aryllithium species is then quenched with a trialkyl borate ester to generate the desired boronic acid after acidic workup.[3]
Chemical Reaction
Figure 1: Synthesis of this compound.
Safety Precautions
This synthesis involves highly reactive and pyrophoric reagents. A thorough risk assessment must be conducted before commencing any work.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water.[4][5][6][7] Handle under an inert atmosphere (nitrogen or argon) at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Triisopropyl borate: Flammable liquid.[8][9][10][11][12] Handle in a well-ventilated fume hood away from ignition sources.
-
N,N-dimethylbenzenesulfonamide: May cause skin and eye irritation.[13][14][15][16]
-
General Handling: All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagent. The reaction should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Recommendation |
| N,N-dimethylbenzenesulfonamide | >98% | Standard chemical supplier |
| n-Butyllithium (n-BuLi) | 1.6 M solution in hexanes | Reputable supplier |
| Triisopropyl borate | >98% | Standard chemical supplier |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Distilled from Na/benzophenone or purchased anhydrous |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Analytical grade |
| Diethyl ether | Reagent grade | Standard chemical supplier |
| Hexanes | Reagent grade | Standard chemical supplier |
| Anhydrous magnesium sulfate | Reagent grade | Standard chemical supplier |
| Jacketed glass reactor | Appropriate volume for the scale | Reputable supplier |
| Mechanical stirrer | - | - |
| Temperature probe | - | - |
| Addition funnel | - | - |
| Inert gas line (N₂ or Ar) | - | - |
Step-by-Step Protocol
This protocol is for a nominal 100-gram scale synthesis.
-
Reactor Setup: Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel under a positive pressure of nitrogen.
-
Initial Charging: Charge the reactor with N,N-dimethylbenzenesulfonamide (100 g, 0.54 mol) and anhydrous tetrahydrofuran (THF, 1 L).
-
Cooling: Cool the stirred solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 371 mL, 0.59 mol, 1.1 equivalents) to the stirred solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours.
-
Borylation: Cool the reaction mixture back down to -78 °C. In a separate dry flask under nitrogen, dissolve triisopropyl borate (122 mL, 0.59 mol, 1.1 equivalents) in anhydrous THF (200 mL). Add this solution to the reaction mixture via the addition funnel at a rate that maintains the internal temperature below -70 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (600 mL). This should be done with vigorous stirring. The mixture will separate into two layers.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Arylboronic acids are often purified by recrystallization.[17][18] The choice of solvent is critical and may require some small-scale experimentation. A common solvent system for similar compounds is a mixture of an ethereal solvent and a non-polar solvent like hexanes.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot diethyl ether.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[19][20] The following is a general protocol that can be adapted for various aryl halides.
Chemical Reaction
Figure 2: Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
| Reagent/Equipment | Grade |
| This compound | Synthesized as above |
| Aryl halide (e.g., 4-bromoanisole) | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |
| Tricyclohexylphosphine (PCy₃) | >97% |
| Potassium phosphate (K₃PO₄) | Anhydrous |
| Toluene | Anhydrous |
| Water | Degassed |
| Schlenk flask or similar reaction vessel | - |
| Inert gas line (N₂ or Ar) | - |
Step-by-Step Protocol
This protocol is for a 1 mmol scale reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (275 mg, 1.2 mmol, 1.2 equivalents), the aryl halide (1.0 mmol), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equivalents).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and tricyclohexylphosphine (5.6 mg, 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene (8 mL) and degassed water (0.5 mL).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N,N-dimethylbenzenesulfonamide | C₈H₁₁NO₂S | 185.25 | White crystalline solid |
| This compound | C₈H₁₂BNO₄S | 229.06 | White to off-white solid |
Conclusion
The protocols outlined in this guide provide a robust and scalable method for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. The key to the successful large-scale synthesis lies in the careful control of reaction conditions, particularly temperature, during the directed ortho-metalation step, and adherence to strict safety protocols when handling pyrophoric reagents. The utility of this boronic acid as a building block in organic synthesis makes these protocols highly valuable for researchers in both academic and industrial settings.
References
- 1. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Triisopropyl borate MSDS - 841264 - Merck [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. fishersci.com [fishersci.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with the Suzuki-Miyaura cross-coupling reaction. This guide focuses specifically on a common yet challenging substrate: 2-(N,N-dimethylsulphamoyl)benzeneboronic acid .
The unique structure of this boronic acid—featuring both steric bulk and an electron-withdrawing sulfamoyl group at the ortho-position—presents distinct hurdles that can lead to frustratingly low yields. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose problems and optimize your reaction outcomes.
Section 1: Core Principles & Key Challenges
Before troubleshooting, it is critical to understand the underlying chemical principles and the specific challenges posed by this compound.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, involving three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
Specific Challenges with this compound:
-
Steric Hindrance: The ortho-sulfamoyl group physically obstructs the boron center. This steric bulk significantly slows down two key steps: transmetalation (the transfer of the aryl group from boron to palladium) and the final reductive elimination step.[2][3] More forcing conditions and specialized, bulky catalyst systems are often necessary to overcome this.[2][4]
-
Electronic Effects: The sulfamoyl group is strongly electron-withdrawing. Electron-deficient arylboronic acids are known to be more susceptible to a critical side reaction: protodeboronation .[5]
Major Competing Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond by a proton source (like water or alcohol), replacing it with a carbon-hydrogen bond.[6] This reaction destroys the boronic acid, leading to reduced yields and the formation of N,N-dimethylbenzenesulfonamide as a byproduct. Base-catalyzed protodeboronation is highly relevant under Suzuki coupling conditions.[6][7]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species that arise from incomplete reduction of a precatalyst or oxidation of the active Pd(0) catalyst.[8][9]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues leading to low yields.
Q1: My analysis shows mainly unreacted starting materials. What should I check?
A1: This indicates that the catalytic cycle is either not starting or is proceeding too slowly. The issue likely lies with catalyst activation, activity, or reaction conditions that are too mild for this challenging substrate.
-
Causality: The combination of a sterically hindered boronic acid and a potentially hindered aryl halide partner creates a high activation energy barrier for the reaction.[2]
-
Solutions:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are essential to promote both oxidative addition and reductive elimination.[10][11] Consider using a modern Buchwald-type precatalyst, such as XPhos Pd G3 or SPhos Pd G2, which are designed to generate the active Pd(0) species efficiently.[2][9]
-
Increase Temperature: Many couplings involving hindered partners require higher temperatures to proceed at a reasonable rate.[2] If you are running the reaction at 80 °C, try increasing it to 100-110 °C.
-
Check Base Efficacy: The base must be strong enough to form the active boronate species.[11] Ensure you are using a suitable base like finely powdered K₃PO₄ or Cs₂CO₃. If the base is old or clumpy, its effectiveness may be compromised.
-
Reaction Time: Hindered couplings are inherently slower. Ensure you have allowed sufficient reaction time, monitoring by TLC or LC-MS until the limiting reagent is consumed.
-
Q2: My starting materials are consumed, but the yield is low with a major byproduct corresponding to the mass of N,N-dimethylbenzenesulfonamide. What is happening?
A2: This is a classic sign of protodeboronation, where the boronic acid is destroyed before it can participate in the catalytic cycle.[6]
-
Causality: Electron-deficient arylboronic acids are particularly susceptible to this side reaction, which can be catalyzed by acid or, more commonly in Suzuki reactions, by base.[5][6][7] The presence of water, often added to solubilize the base, can serve as the proton source.
-
Solutions:
-
Modify the Base/Solvent System: While some water can be beneficial, excess water will accelerate protodeboronation.[12] Try reducing the amount of water or switching to a strictly anhydrous solvent system.
-
Use a Milder Base: While a strong base is needed, some bases are more prone to causing protodeboronation. Consider switching from an aqueous hydroxide or carbonate base to a milder fluoride source like CsF or KF, which can be effective while minimizing this side reaction.[13]
-
Protect the Boronic Acid: The most robust solution is often to convert the boronic acid to a more stable derivative that is less prone to protodeboronation.[5] See FAQ 2 for a detailed comparison of boronic esters and trifluoroborates.
-
Q3: How can I specifically combat protodeboronation by protecting the boronic acid?
A3: Converting the boronic acid to a boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt provides a "slow-release" mechanism for the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[5][6]
-
Pinacol Esters: These are a very common choice. They are generally stable to chromatography, allowing for easy purification before use in the coupling reaction.[14]
-
Aryltrifluoroborates (K[ArBF₃]): These salts are highly stable crystalline solids. They are known to be particularly resistant to protodeboronation and can be highly effective in challenging couplings.[1]
-
Diethanolamine Adducts: Forming an adduct with diethanolamine can stabilize the boronic acid, which can then be used directly in the coupling reaction.[2]
Q4: I see a significant byproduct with a mass corresponding to the dimer of my boronic acid. What causes this homocoupling?
A4: Homocoupling is typically caused by the presence of Pd(II) species or oxygen in the reaction mixture.[9]
-
Causality: If the Pd(II) precatalyst is not fully reduced to the active Pd(0) state, it can mediate the coupling of two boronic acid molecules.[8] Alternatively, if oxygen is present, it can oxidize the active Pd(0) catalyst back to Pd(II), which then promotes homocoupling.[9][15]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the solvent and the entire reaction setup (reagents included) by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[2][11] Maintain a positive pressure of inert gas throughout the reaction.
-
Use an Efficient Precatalyst: Modern precatalysts like the Buchwald G3 or G4 series are designed for clean and rapid generation of the active Pd(0) catalyst, minimizing residual Pd(II).[9]
-
Add a Mild Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to the reaction mixture to "scavenge" any Pd(II) species and maintain the catalyst in its active Pd(0) state, thereby suppressing homocoupling.[8]
-
Q5: The reaction is clean with minimal byproducts, but it's extremely slow or stalls after partial conversion. How can I improve the reaction rate?
A5: A clean but slow reaction points to a high kinetic barrier, almost certainly due to the steric hindrance of your 2-substituted boronic acid.[2] The solution is to use a more powerful catalytic system.
-
Causality: The steric bulk around the palladium center in the transmetalation and reductive elimination transition states is impeding the reaction. A more effective ligand is needed to overcome this.
-
Solutions:
-
Switch to a Bulkier Ligand: If you are using a less bulky ligand (e.g., P(tBu)₃), switch to a more sterically demanding and electron-rich Buchwald-type ligand like XPhos, SPhos, or RuPhos.[10][11] These ligands are specifically designed to accelerate the key steps in the catalytic cycle for hindered substrates.[3][12]
-
Optimize Catalyst Loading: While typically 0.5–2 mol% is used, for a very challenging coupling, you may need to increase the catalyst loading to 3-5 mol%.
-
Increase Concentration: Ensure the reaction is not too dilute. A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal starting conditions for coupling with this compound?
A1: For a challenging, sterically hindered, and electron-deficient substrate like this, a robust set of initial conditions is crucial. Avoid generic protocols and start with a system designed for difficult couplings.
| Component | Recommendation | Rationale |
| Catalyst | Buchwald Precatalyst (e.g., XPhos Pd G3) | Ensures efficient generation of active Pd(0) and provides a highly active, bulky ligand system.[2] |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphine | The steric bulk and electron-donating nature accelerate the slow oxidative addition and reductive elimination steps.[3][10] |
| Base | K₃PO₄ or Cs₂CO₃ (finely powdered) | Strong, non-nucleophilic bases that effectively promote boronate formation without degrading the substrate.[2][11] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or 2-MeTHF/H₂O | Aprotic polar solvents are generally effective. A small amount of water aids base solubility and boronate formation.[2][16] |
| Temperature | 100 - 110 °C | Higher temperatures are needed to overcome the kinetic barriers associated with steric hindrance.[2][11] |
FAQ 2: Should I use the boronic acid directly, or convert it to an ester or trifluoroborate first?
A2: For this specific boronic acid, which is prone to protodeboronation, converting it to a more stable form is highly recommended, especially during methods development or scale-up.
-
Use Boronic Acid Directly: This is feasible for initial small-scale screening if you use anhydrous conditions and carefully chosen bases (e.g., CsF). However, you risk lower and less reproducible yields due to decomposition.
-
Use a Pinacol Ester (Bpin): (Recommended) This is often the best balance of stability and reactivity. The pinacol ester is significantly more stable to protodeboronation and can be easily prepared and purified. It will hydrolyze in situ under the basic reaction conditions to participate in the coupling.[14]
-
Use a Trifluoroborate (BF₃K): This provides the highest stability and is an excellent choice if protodeboronation is a severe and persistent problem.[1]
FAQ 3: What is the role of water in the reaction, and how much is too much?
A3: Water plays a dual role. It can help dissolve inorganic bases like K₃PO₄ and is believed to facilitate the formation of the highly nucleophilic trihydroxyboronate species [ArB(OH)₃]⁻, which is crucial for transmetalation.[7][11] However, water is also the proton source for the undesired protodeboronation side reaction.[6] For hindered systems in solvents like dioxane or THF, a small amount (e.g., a 5:1 to 10:1 ratio of organic solvent to water) is often optimal.[2] If protodeboronation is observed, minimizing or eliminating water is a key troubleshooting step.
Section 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with a generic aryl bromide.
Reagents & Equipment:
-
Oven-dried reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Degassed Dioxane and Degassed Water
Step-by-Step Methodology:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 equiv), the boronic acid pinacol ester (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[2]
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Connect it to a Schlenk line and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add degassed dioxane followed by degassed water via syringe to achieve a 10:1 ratio and a final concentration of ~0.2 M with respect to the aryl bromide.[2]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Boron Suzuki Coupling | Borates Today [borates.today]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid Reactions
Welcome to the dedicated technical support center for navigating the purification challenges associated with products derived from 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification processes, ensuring the isolation of high-purity products.
Introduction to the Challenges
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric properties, conferred by the N,N-dimethylsulfamoyl group, make it an attractive partner for constructing complex molecular architectures. However, the very features that make it useful can also introduce specific challenges during product purification. Common issues include the presence of residual starting materials, boronic acid-related byproducts, and difficulties in separating the desired product from structurally similar impurities.
This guide provides a structured approach to troubleshooting these purification hurdles, grounded in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the purification of products from reactions involving this compound.
Q1: I am observing a significant amount of a water-soluble impurity in my crude product after a Suzuki-Miyaura coupling reaction. What is the likely identity of this impurity and how can I remove it?
A1: The most common water-soluble impurity is likely residual boronic acid starting material or its dehydrated form, a boroxine. These species are often highly polar and can be effectively removed by performing an aqueous wash of your organic layer. A slightly basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) can be particularly effective in deprotonating the boronic acid, increasing its solubility in the aqueous phase. For particularly stubborn cases, a wash with a dilute solution of a polyol like sorbitol can form a water-soluble complex with the boronic acid, facilitating its removal.
Q2: My column chromatography purification is not providing good separation between my desired product and a closely eluting impurity. What strategies can I employ to improve resolution?
A2: Poor resolution in column chromatography often stems from an inappropriate choice of solvent system or stationary phase. For compounds containing the N,N-dimethylsulfamoyl group, which can engage in hydrogen bonding, consider the following:
-
Solvent System Modification: A shallow gradient elution can often improve separation. Experiment with adding a small percentage of a more polar solvent (e.g., methanol or isopropanol) to your mobile phase to disrupt strong interactions with the silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly polar compounds, reverse-phase chromatography (C18) may be a more suitable option.
-
pH Adjustment: If your product or impurity has acidic or basic functional groups, adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can alter their retention times and improve separation.
Q3: I am struggling with the crystallization of my final product. It either oils out or precipitates as an amorphous solid. What can I do to induce proper crystallization?
A3: Successful crystallization depends on a delicate balance of solubility. If your product is oiling out, it is likely too soluble in the chosen solvent system. If it precipitates as an amorphous solid, the nucleation and growth process is too rapid. Consider these techniques:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can promote the growth of well-defined crystals.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
In-Depth Troubleshooting Guides
Guide 1: Managing Boronic Acid-Related Impurities
The presence of boronic acid-derived impurities is a frequent challenge. These can include unreacted starting material, homocoupled byproducts, and boroxines (the trimeric anhydride of the boronic acid).
-
Initial Extraction: After the reaction is complete, quench the reaction mixture and extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.
-
Brine Wash: Follow the basic wash with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and break up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Caption: Decision workflow for removing boronic acid impurities.
Guide 2: Optimizing Chromatographic Purification
Column chromatography is a cornerstone of purification in organic synthesis. The following guide provides a systematic approach to optimizing this technique for products derived from this compound.
| Polarity | Solvent System (Hexanes/Ethyl Acetate) | Typical Applications |
| Low | 9:1 | For non-polar products with minimal functional groups. |
| Medium | 7:3 to 1:1 | A good starting point for many Suzuki coupling products. |
| High | 1:1 to 100% Ethyl Acetate | For more polar products containing multiple heteroatoms. |
-
TLC Analysis: Before attempting a column, perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems to identify a mobile phase that provides good separation (ΔRf > 0.2) between your product and major impurities.
-
Column Packing: Properly pack a silica gel column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Loading: Load your crude product onto the column using a minimal amount of solvent. A "dry loading" technique, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often beneficial.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is required, introduce the more polar solvent slowly and incrementally to maintain good separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: The logical flow of chromatographic purification.
Technical Support Center: 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter. Each answer explains the underlying chemical principles and provides concrete solutions.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I'm primarily recovering my aryl halide starting material. What is the most likely cause?
A1: This is a classic symptom of boronic acid degradation, with the most common culprit being protodeboronation . This side reaction involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[1][2] For this compound, this results in the formation of N,N-dimethylbenzenesulfonamide.
Causality & Troubleshooting Steps:
-
Reagent Integrity: Boronic acids are sensitive to moisture and oxygen. Ensure your this compound is fresh and has been stored correctly—sealed in a dry environment at 2-8°C.[3]
-
Reaction Conditions:
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. Water is a proton source that directly facilitates protodeboronation.[4][5]
-
Inert Atmosphere: The reaction should be meticulously set up under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from degrading the catalyst and to minimize moisture ingress.[4][6]
-
Base Selection: The base is essential for activating the boronic acid to the more reactive borate anion, but overly harsh or aqueous basic conditions can accelerate protodeboronation.[4][7] Consider screening milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8]
-
Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of protodeboronation.[1] Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessary heating after completion.
-
Q2: I'm observing a significant biaryl byproduct from the dimerization of the boronic acid. How can I prevent this homocoupling?
A2: The formation of a symmetrical biaryl from two molecules of your boronic acid is known as oxidative homocoupling . This is a well-documented side reaction in Suzuki-Miyaura couplings and is primarily driven by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[4][9][10]
Causality & Troubleshooting Steps:
-
Oxygen Exclusion: This is the most critical factor. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), promoting the homocoupling pathway.[4][10]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Common methods include sparging with an inert gas (N₂ or Ar) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the entire experiment, including during reagent addition and heating.[6]
-
-
Reaction Parameters: While less common, certain catalyst systems or the presence of specific oxidants can favor this pathway.[11] Sticking to a well-defined, oxygen-free protocol is the most effective preventative measure.
Q3: My final product appears to be missing the N,N-dimethylsulphamoyl group. Can this functional group be cleaved during the reaction?
A3: While the N,N-dimethylsulfamoyl group is generally robust, it can be susceptible to hydrolysis under certain conditions, particularly vigorous acidic or basic environments, often coupled with high temperatures.[12][13] The cleavage would result in the formation of a sulfonic acid or other related byproducts.
Causality & Troubleshooting Steps:
-
Reaction pH: Avoid strongly acidic or basic conditions if possible. The choice of base for the Suzuki coupling is critical. If you suspect hydrolysis, consider screening even milder bases like potassium fluoride (KF).
-
Workup Conditions: Standard aqueous workups can introduce conditions that promote hydrolysis. If you suspect cleavage is occurring during extraction or purification:
-
Minimize contact time with aqueous acidic or basic layers.
-
Perform washes with neutral (brine) or mildly basic (saturated NaHCO₃) solutions.
-
Consider a non-aqueous workup if the product and impurities have suitable solubility profiles.[14]
-
-
Temperature Control: As with other side reactions, excessive heat can provide the energy needed to cleave this otherwise stable group. Use the minimum temperature required for the desired cross-coupling.
Q4: Are there any known issues with the stability or reactivity of the N,N-dimethylsulfamoyl moiety itself?
A4: The N,N-dimethylsulfamoyl group is a stable and useful pharmacophore.[15] Its primary role in the context of this boronic acid is often as a directing group or to modulate the electronic properties of the molecule. While direct hydrolysis is a possibility (see Q3), it is not typically considered a highly labile group under standard Suzuki-Miyaura conditions. The more pressing concerns for this reagent are almost always related to the stability and reactivity of the boronic acid moiety itself.[1][16]
Troubleshooting Workflow & Protocols
To provide a clear, actionable path for resolving issues, we have designed a logical workflow and a standard experimental protocol that incorporates best practices.
Troubleshooting Decision Tree
This diagram outlines a step-by-step process to diagnose common issues with your reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone | Semantic Scholar [semanticscholar.org]
- 12. Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in ...: Ingenta Connect [ingentaconnect.com]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Homocoupling of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with the homocoupling of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid to synthesize symmetrical 2,2'-bis(N,N-dimethylsulphamoyl)biphenyl.
The ortho-sulfamoyl substituent presents unique steric and electronic challenges that can complicate standard coupling protocols. This document provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and validated experimental strategies, to help you navigate these complexities and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My homocoupling reaction has a very low yield. What are the primary factors I should investigate?
Answer:
Low yield in the homocoupling of a sterically hindered substrate like this compound is a common issue. The primary causes typically revolve around suboptimal catalyst activity, inefficient transmetalation, or degradation of the starting material. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The steric bulk of the ortho-sulfamoyl group necessitates a carefully chosen catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The issue often lies in the reductive elimination step, which is hindered for bulky substrates.
-
Expertise & Experience: Bulky, electron-rich phosphine ligands are essential as they promote the formation of monoligated Pd(0) species, which are crucial for the oxidative addition step with sterically demanding partners.[1] They also accelerate the final reductive elimination step to release the biaryl product.
-
Recommendation: Switch to a modern catalyst system known for coupling hindered substrates. Buchwald-type ligands (e.g., SPhos, XPhos) or PEPPSI-type catalysts are excellent starting points.[2][3] Pre-formed palladacycles (e.g., XPhos Pd G3) often provide higher activity and reproducibility compared to catalysts generated in situ.[3]
-
-
Base Selection: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[4]
-
Causality: An overly weak base may not generate a sufficient concentration of the active boronate, stalling the catalytic cycle. Conversely, an excessively strong base can promote side reactions. For sterically hindered boronic acids, stronger bases are often required to facilitate the transmetalation step.
-
Recommendation: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. K₃PO₄ is often an excellent choice in these systems.[3][4]
-
-
Solvent System: The solvent must solubilize all reaction components and can influence catalyst activity.
-
Recommendation: Aprotic polar solvents or ethereal solvents are generally effective. Toluene, dioxane, or THF, often with a small amount of water, are standard choices.[5] The water helps to dissolve the inorganic base and facilitates the formation of the boronate.[5] A common ratio is 4:1 or 5:1 organic solvent to water.
-
-
Temperature: Higher temperatures are often required to overcome the activation energy for coupling sterically hindered substrates.[2]
-
Recommendation: If your reaction is running at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C (refluxing toluene or dioxane).
-
Question 2: My main byproduct is N,N-dimethylbenzenesulfonamide. What is causing this and how can I prevent it?
Answer:
The formation of N,N-dimethylbenzenesulfonamide is a classic sign of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6][7] This reaction consumes your starting material, directly reducing the yield of the desired homocoupled product.
Mechanism of Protodeboronation: This side reaction is often catalyzed by the base and can be exacerbated by the presence of water and elevated temperatures.[6][8] For some substrates, palladium-phosphine complexes themselves can accelerate protodeboronation.[8]
Troubleshooting Strategies:
-
Use a "Slow-Release" Boronic Acid Derivative: The most effective strategy is to keep the concentration of the free boronic acid low throughout the reaction. This can be achieved by using more stable derivatives.
-
Expertise & Experience: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards protodeboronation.[7][9] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, minimizing its decomposition.
-
Protocol: Convert your this compound to its corresponding pinacol ester before the coupling reaction.
-
-
Optimize Reaction Conditions:
-
Minimize Water: While some water is often beneficial, excess water can accelerate protodeboronation. Use the minimum amount required to achieve good results (e.g., a 10:1 or higher ratio of organic solvent to water).
-
Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Base Choice: While a strong base is needed, extremely harsh conditions can increase the rate of protodeboronation. K₃PO₄ often provides a good balance between activating the boronic acid and minimizing decomposition.[4]
-
Question 3: I am observing a significant amount of the homocoupled biphenyl product, but purification is difficult. What are the likely impurities and how can I improve the purification?
Answer:
Purification challenges in Suzuki homocoupling reactions typically arise from residual palladium catalyst, phosphine ligands (and their oxides), and unreacted starting material or byproducts like the protodeboronated arene.
Common Impurities:
-
Palladium Residues: Can make the product appear as a dark oil or solid.
-
Phosphine Oxides: Ligands like triphenylphosphine are easily oxidized to triphenylphosphine oxide, which can be difficult to separate by standard column chromatography. This is a key reason to use bulky biarylphosphine ligands, whose oxides are often more easily removed.
-
Boronic Acid/Boroxine: Unreacted starting material can trimerize to form boroxines, which can complicate purification.
Purification Workflow:
Step-by-Step Purification Protocol:
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or toluene). Filter the mixture through a pad of Celite® or silica gel. This step is crucial for removing the insoluble palladium black and some inorganic salts.[10]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and perform an aqueous wash.
-
A wash with a dilute acid (e.g., 1M HCl) can help remove residual inorganic bases.
-
A wash with brine will help break any emulsions and remove water from the organic layer.
-
-
Column Chromatography: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective. The desired symmetrical biaryl product is nonpolar and should elute relatively early.
-
Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization is the final step. The choice of solvent depends on the product's solubility but a mixture like hexanes/ethyl acetate or ethanol/water is often a good starting point.[10]
Question 4: My reaction is not working at all, and I only recover the starting boronic acid. What is wrong with my setup?
Answer:
Complete failure of the reaction, with only starting material recovered, points to a fundamental problem with the catalytic cycle, most likely catalyst deactivation or failure to initiate.
-
Oxygen Contamination: The presence of oxygen is a primary cause of catalyst death and can promote the undesired homocoupling of boronic acids via Pd(II) species.[5][11][12] The active catalyst is a Pd(0) species, which is readily oxidized.
-
Trustworthiness: A self-validating protocol must include rigorous exclusion of oxygen.
-
Protocol: Ensure your solvent is thoroughly degassed before use. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several "freeze-pump-thaw" cycles.[13] Assemble your reaction under a positive pressure of inert gas.
-
-
Inactive Catalyst Source:
-
Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species.[5] This reduction can sometimes be slow or inefficient. Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that generates Pd(0) cleanly is highly recommended.[3][13]
-
Old Reagents: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Use fresh, high-quality reagents.
-
-
Incorrect Stoichiometry: Ensure the stoichiometry of your reagents is correct. A typical starting point is:
-
Boronic Acid: 1.0 equivalent
-
Palladium Pre-catalyst: 1-2 mol%
-
Ligand: 2-4 mol% (if not using a pre-catalyst)
-
Base: 2-3 equivalents
-
Recommended Starting Protocol
This protocol is designed as a robust starting point for the homocoupling of this compound, incorporating best practices to mitigate common issues.
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | This compound | 1.0 equivalent |
| Catalyst | XPhos Pd G3 (Buchwald Precatalyst) | 2 mol%. Highly active for sterically hindered substrates; air and moisture stable.[3] |
| Base | K₃PO₄ (Potassium Phosphate) | 3.0 equivalents. Strong, non-nucleophilic base effective for hindered couplings.[3][4] |
| Solvent | Toluene / H₂O (10:1 v/v) | Degassed. Toluene allows for high reaction temperatures; minimal water activates the base.[5] |
| Temperature | 110 °C | Overcomes activation energy for hindered substrates. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent catalyst oxidation and side reactions.[11][12] |
Procedure:
-
To an oven-dried reaction flask, add the boronic acid (1.0 equiv) and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the XPhos Pd G3 catalyst (0.02 equiv) under a positive flow of inert gas.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and proceed with the purification workflow described in Question 3.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Protodeboronation of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Welcome to the technical support center for researchers utilizing 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. This guide is designed to provide in-depth, practical solutions to the common yet critical challenge of protodeboronation. As a key intermediate in medicinal chemistry and materials science, ensuring the integrity of this reagent is paramount for successful synthetic outcomes.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[2] This process consumes your starting material, leading to reduced yields and the formation of N,N-dimethylbenzenesulfonamide as a difficult-to-remove byproduct.
The susceptibility of this compound stems from the electronic nature of its substituents. The ortho-dimethylsulphamoyl group is strongly electron-withdrawing. This polarization of the aromatic ring weakens the C-B bond, making the ipso-carbon more susceptible to protonolysis, especially under the basic conditions typical of many cross-coupling reactions.[3][4][5]
Q2: What is the primary mechanism driving protodeboronation in my Suzuki-Miyaura coupling reaction?
A2: While protodeboronation can occur under acidic conditions, the most relevant pathway in the context of Suzuki-Miyaura coupling is base-catalyzed.[2][4] The reaction proceeds through the following key steps:
-
Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide, carbonate) in an equilibrium step to form a more nucleophilic, tetravalent "ate" complex, or boronate.[3][6]
-
Protonolysis: This activated boronate species is significantly more prone to cleavage. A proton source in the reaction media (often water, even in trace amounts) can then protonate the ipso-carbon, leading to the irreversible cleavage of the C-B bond.[2][6]
Elevated temperatures and strong bases dramatically accelerate this process, often causing the rate of protodeboronation to become competitive with the desired catalytic cycle of the cross-coupling reaction.[7][8]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q3: How can I reliably monitor the extent of protodeboronation during my experiment?
A3: Accurate monitoring is crucial for optimization. The most effective techniques are chromatographic and spectroscopic:
-
HPLC / UPLC-MS: This is the gold standard for quantitative analysis.[9][10] It allows for the clear separation and quantification of the starting boronic acid, the desired product, and the N,N-dimethylbenzenesulfonamide byproduct. Developing a stability-indicating method is essential.[10]
-
¹H NMR Spectroscopy: This method can be used for offline analysis of quenched aliquots. The appearance and integration of signals corresponding to N,N-dimethylbenzenesulfonamide relative to the starting material or product provides a direct measure of the side reaction's progress.[9]
-
¹¹B NMR Spectroscopy: This specialized technique is highly informative as it directly observes the boron atom. A shift in the ¹¹B signal can indicate the conversion of the trivalent boronic acid to a tetravalent boronate, providing insight into the speciation under reaction conditions.[6][10]
Troubleshooting Guide: Low Yields and Byproduct Formation
This section addresses the most common experimental failure: a low yield of the desired cross-coupled product accompanied by significant formation of the protodeboronated byproduct.
Caption: Decision tree for troubleshooting protodeboronation.
Problem: My reaction yields are low (<50%) and LC-MS analysis shows a major peak corresponding to N,N-dimethylbenzenesulfonamide.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Base Selection | Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate species, dramatically accelerating protodeboronation.[4][11][12] The goal is to find a base strong enough for the catalytic cycle but mild enough to minimize boronate formation. | Action: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are also effective alternatives.[5][11][13] |
| Excessive Reaction Temperature | Protodeboronation has a significant activation energy. Higher temperatures that are often used to drive sluggish couplings can increase the rate of protodeboronation more than the desired reaction.[7][14] | Action: Determine the lowest effective temperature for the coupling. Start optimizations around 80 °C and adjust as needed. A more active catalyst system can often enable lower reaction temperatures.[5] |
| Presence of Water (Proton Source) | Water is a direct reagent in the protodeboronation pathway. Using non-anhydrous solvents or reagents provides a ready source of protons to cleave the C-B bond.[8][13][15] | Action: Use rigorously dried, degassed solvents. Ensure all solid reagents are anhydrous. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen) to exclude atmospheric moisture.[5][13] |
| Slow Catalytic Turnover | If the Suzuki-Miyaura catalytic cycle is slow, the boronic acid spends more time in the basic reaction medium, increasing the opportunity for it to decompose via protodeboronation. The key is to make the desired reaction kinetically dominant. | Action: Employ a highly active catalyst system. For electron-deficient substrates, this often means using a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos or XPhos to promote rapid oxidative addition and reductive elimination.[5][16] |
| High Concentration of Free Boronic Acid | The rate of protodeboronation is dependent on the concentration of the boronic acid. Keeping the instantaneous concentration low can suppress this bimolecular decomposition pathway. | Action: Employ a "slow-release" strategy. Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt. These reagents slowly hydrolyze under the reaction conditions to liberate the active boronic acid, keeping its concentration minimal.[2][4][13][17] |
Optimized Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Reaction Setup:
Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add freshly degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[11]
-
Reaction Execution: Place the sealed vial in a preheated block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour), quenching with acetonitrile, filtering, and analyzing by LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Reaction Monitoring by HPLC
-
Standard Preparation: Prepare stock solutions of your aryl halide starting material, the boronic acid, the expected product, and the N,N-dimethylbenzenesulfonamide byproduct in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Calibration: Create a calibration curve for each compound to ensure accurate quantification.
-
Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, 24h), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under a positive pressure of inert gas.
-
Quenching: Immediately dilute the aliquot into a pre-weighed HPLC vial containing a known volume of solvent (e.g., 950 µL of acetonitrile). This immediately stops the reaction and creates a precise dilution for analysis.[9]
-
Analysis: Analyze the quenched sample by HPLC-UV or LC-MS, and use the calibration curves to determine the concentration of each species over time.
References
- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Temperature on Suzuki Reactions with Sulfonamide Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that navigating the complexities of Suzuki-Miyaura cross-coupling reactions, especially with sensitive substrates like sulfonamide boronic acids, requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the critical role of temperature.
Our approach here is not just to provide steps but to explain the underlying causality. A successful reaction is a well-understood reaction. By mastering the interplay between temperature, catalyst stability, and substrate reactivity, you can turn a low-yielding or failed experiment into a reproducible success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering a diagnosis and a step-by-step solution.
Q1: My reaction is giving me low to no yield of the desired product. Where do I start troubleshooting?
A1: A low or non-existent yield is the most common issue, and temperature is a primary variable to investigate after confirming the basics.
When a Suzuki coupling fails, the first step is always to verify the integrity of your reagents and the reaction setup. Ensure your palladium catalyst and phosphine ligands are active, your solvent is properly degassed to prevent catalyst decomposition, and your base is appropriate and sufficiently anhydrous or aqueous as required.[1] Once these are confirmed, the thermal conditions of the reaction become the focal point.
Causality: The Suzuki-Miyaura reaction consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Each of these steps has its own temperature-dependent rate. Often, a reaction is sluggish simply because there is insufficient thermal energy to overcome the activation barrier of a rate-limiting step, typically the oxidative addition to the organohalide.
Troubleshooting Workflow:
-
Initial Temperature Check: For many systems involving aryl bromides, a starting temperature of 80–110 °C is common.[1][3] If you started at room temperature, a lack of product is not surprising, especially with less reactive coupling partners.
-
Incremental Temperature Increase: If your reaction is sluggish at a lower temperature (e.g., 60-70 °C), gradually increase the heat in 10-15 °C increments. Monitor the reaction by TLC or LC-MS at each stage. A significant increase in reaction rate can often be achieved by raising the temperature.[3][4] For particularly challenging substrates, such as aryl chlorides, temperatures of 120 °C or higher may be necessary to facilitate the difficult oxidative addition step.[5]
-
Monitor for Decomposition: While increasing temperature can boost the reaction rate, it can also accelerate degradation pathways for your starting materials or the catalyst itself. If you observe the appearance of new, unidentified spots on your TLC plate or a darkening of the reaction mixture to black (indicative of palladium black precipitation), you may have exceeded the thermal stability limit of one of your components.[6]
Q2: I'm observing significant decomposition of my sulfonamide boronic acid, leading to a messy reaction and low yield. What's happening?
A2: You are likely observing protodeboronation, a major side reaction that is highly sensitive to temperature.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your boronic acid.[7] This side reaction is a notorious issue with many boronic acids, especially electron-deficient or heteroaromatic ones, and its rate is often accelerated at elevated temperatures and in the presence of bases and/or water.[3][7][8]
Causality: The sulfonamide group is electron-withdrawing, which can make the C-B bond more susceptible to cleavage. At higher temperatures, the rate of protodeboronation can become competitive with, or even exceed, the rate of the desired transmetalation step in the Suzuki catalytic cycle.
Troubleshooting Workflow:
-
Lower the Reaction Temperature: This is the most direct way to combat thermal decomposition. Try running the reaction at the lowest temperature that still allows for product formation, even if it requires a significantly longer reaction time. A clean reaction over 24 hours at 60 °C is preferable to a rapid, messy one at 110 °C.
-
Use a Milder Base: Strong bases can promote protodeboronation.[3] If you are using a strong base like NaOH or K₃PO₄, consider switching to a milder one such as K₂CO₃ or CsF.[9]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][10] These derivatives are more robust and slowly release the active boronic acid into the reaction mixture, keeping its standing concentration low and thus minimizing the rate of decomposition pathways like protodeboronation.[8][10]
Q3: My desired product is forming, but it's contaminated with significant amounts of homocoupled byproduct. How can I improve selectivity?
A3: Homocoupling of boronic acids is another temperature-dependent side reaction. Optimizing the temperature can shift the balance in favor of the desired cross-coupling product.
Homocoupling results in a symmetrical biaryl product derived from two molecules of your boronic acid. This process is often mediated by palladium species and can be exacerbated by the presence of oxygen or by running the reaction at excessively high temperatures.[1][11]
Causality: The rates of productive cross-coupling and unproductive homocoupling have different dependencies on temperature. High temperatures can sometimes favor the kinetics of homocoupling, especially if the transmetalation or reductive elimination steps of the primary cycle are sluggish.
Troubleshooting Workflow:
-
Systematic Temperature Screening: Perform a systematic screen of reaction temperatures (e.g., 60 °C, 80 °C, 100 °C) and analyze the product-to-byproduct ratio at each point. You are looking for the "sweet spot" that maximizes the yield of your desired product while minimizing the formation of the homocoupled dimer.
-
Ensure Rigorous Degassing: Oxygen can promote homocoupling.[1][11] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a strictly inert atmosphere.
-
Check Catalyst Loading: While not directly a temperature effect, using an unnecessarily high catalyst loading can sometimes lead to more side reactions. Ensure you are using an appropriate loading, typically between 0.5–5 mol%.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for Suzuki reactions involving sulfonamide boronic acids?
A1: The optimal temperature is highly dependent on the specific substrates, particularly the nature of the organohalide. However, a general guideline is to start with milder conditions than you might for more robust boronic acids due to their potential thermal instability.
For sulfonamide boronic acids, a good starting point is often between 70 °C and 90 °C . This range is typically sufficient to drive the reaction forward without causing rapid decomposition. The choice of halide is the most critical factor in determining the required temperature.
| Organohalide Partner (Ar-X) | Relative Reactivity | Recommended Starting Temperature Range | Rationale |
| Aryl Iodide (Ar-I) | Very High | 60 - 80 °C | The C-I bond is the weakest, making oxidative addition fast even at lower temperatures.[2] |
| Aryl Bromide (Ar-Br) | High | 80 - 100 °C | This is the most common partner. This temperature range provides a good balance between reaction rate and stability.[12] |
| Aryl Chloride (Ar-Cl) | Low | 100 - 120 °C (or higher) | The C-Cl bond is strong, requiring more thermal energy and often more specialized, electron-rich ligands to facilitate oxidative addition.[5][12] |
| Aryl Triflate (Ar-OTf) | High | 70 - 90 °C | Triflates are excellent leaving groups, and their reactivity is comparable to or greater than bromides.[2] |
Q2: How does temperature specifically affect the palladium catalyst and its ligands?
A2: Temperature is a double-edged sword for the catalyst system. It is required to drive the catalytic cycle, but excessive heat leads to irreversible decomposition.
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), an initial period of heating is required to reduce it in situ to the active Pd(0) species, which initiates the catalytic cycle.
-
Accelerating Catalytic Turnover: Higher temperatures increase the rate of all elementary steps in the cycle (oxidative addition, transmetalation, reductive elimination), leading to a higher turnover frequency (TOF) and faster overall reaction.[13]
-
Ligand Dissociation: For the oxidative addition step to occur, a vacant coordination site on the palladium center is often required. Higher temperatures can promote the dissociation of a phosphine ligand, freeing up this site and accelerating this key step.
-
Catalyst Decomposition: The primary mode of catalyst death at high temperatures is the formation of palladium black, which is catalytically inactive.[6] This occurs when the Pd(0) species, stabilized by phosphine ligands, agglomerates and precipitates out of solution. The stability of the Pd-ligand complex is temperature-dependent; at a certain point, the rate of decomposition will overtake the rate of catalysis.
Q3: Is it better to run a reaction at a lower temperature for a longer time?
A3: For thermally sensitive substrates like many sulfonamide boronic acids, the answer is often yes .
The Arrhenius equation dictates that the rates of all reactions—both desired and undesired—increase with temperature. However, they do not necessarily increase by the same factor. Side reactions like protodeboronation often have a high activation energy and become disproportionately faster at elevated temperatures.
By lowering the temperature, you decrease the rate of all processes, but you may suppress the undesired decomposition pathways more significantly than you slow down the desired cross-coupling. This results in a "cleaner" reaction, with fewer byproducts and often a higher isolated yield of the pure product, justifying the longer reaction time.
Q4: Are there strategies to perform these couplings at room temperature?
A4: Yes, achieving room-temperature Suzuki couplings is a significant goal, especially in pharmaceutical development, as it preserves sensitive functional groups. This is almost exclusively accomplished through the catalyst system.
Modern, highly active catalyst systems have been developed that can overcome the activation barriers of the catalytic cycle without the need for significant thermal input.[14] These systems typically involve:
-
Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or other biaryl phosphines (often called "Buchwald ligands") dramatically accelerate the oxidative addition and reductive elimination steps.[9]
-
Advanced Precatalysts: Precatalysts like the G3 or G4 palladacycles are designed to rapidly generate the active, monoligated Pd(0) species in solution, which is often the true catalytic species.[1]
If your sulfonamide-containing molecule is particularly heat-sensitive, investing in one of these advanced catalyst systems can enable the reaction to proceed efficiently at or near room temperature.[15][16]
Experimental Protocol: General Procedure for Temperature Optimization
This protocol provides a framework for systematically determining the optimal temperature for your specific Suzuki-Miyaura coupling reaction.
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfonamide boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand, if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction and Monitoring:
-
Place the vial in a preheated reaction block or oil bath set to your starting temperature (e.g., 80 °C, based on the table above).
-
Stir vigorously.
-
After 1 hour, carefully take a small aliquot from the reaction mixture, quench it, and analyze by TLC or LC-MS to assess conversion.
-
If conversion is low, increase the temperature by 15-20 °C and continue to monitor hourly.
-
Note the temperature at which product formation is efficient and at which decomposition products begin to appear. The optimal temperature will be just below the point where significant degradation occurs.
-
-
Workup: Once the reaction is complete (as determined by monitoring), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Introduction
Welcome to the technical support guide for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (DMSBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and utilization of this versatile reagent. Due to the inherent reactivity of the boronic acid functional group, preventing hydrolysis is critical to ensure the integrity of the compound and the success of your experiments. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The main degradation pathway for this compound is hydrolysis, which involves the cleavage of the carbon-boron bond. This process, also known as protodeboronation, is a common issue with many organoboronic acids, especially in the presence of moisture or protic solvents.[1] The rate of this degradation can be influenced by factors such as pH, temperature, and the presence of certain catalysts.[2]
Q2: How does the N,N-dimethylsulphamoyl group affect the stability of the boronic acid?
A2: The electron-withdrawing nature of the N,N-dimethylsulphamoyl group can influence the electronic properties of the phenyl ring and the Lewis acidity of the boron atom. This can affect the susceptibility of the carbon-boron bond to cleavage. Generally, electron-withdrawing groups can sometimes increase the rate of protodeboronation under certain conditions.
Q3: What are the visible signs of hydrolysis or degradation?
A3: Visually, it can be difficult to detect minor hydrolysis. However, significant degradation may lead to changes in the physical appearance of the solid, such as clumping or changes in color. The most reliable way to assess the purity of your DMSBA is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) or High-Performance Liquid Chromatography (HPLC).[3]
Q4: Can I use water as a solvent for reactions involving this compound?
A4: While some reactions involving boronic acids are performed in aqueous media, it is crucial to minimize the exposure of this compound to water to prevent hydrolysis, especially during storage and handling. If an aqueous solvent system is required for your reaction, it is advisable to use the boronic acid immediately after dissolution and to consider using a co-solvent to minimize its time in the aqueous phase.
Q5: Is it necessary to store this compound under an inert atmosphere?
A5: Yes, for long-term storage, it is highly recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture. This practice significantly reduces the risk of hydrolysis.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Low Yields in Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am observing lower than expected yields or inconsistent results in my Suzuki-Miyaura coupling reactions using this compound. Could hydrolysis be the cause?
Answer: Yes, hydrolysis of the boronic acid is a very likely culprit for poor performance in coupling reactions. The hydrolyzed product, N,N-dimethylbenzenesulfonamide, is inactive in the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Solutions:
-
Step 1: Verify Purity of Starting Material:
-
Protocol: Before use, analyze a small sample of your this compound using ¹H NMR. The presence of a singlet corresponding to the aromatic proton that replaced the boronic acid group, along with the disappearance of the B(OH)₂ protons, indicates hydrolysis. ¹¹B NMR is also highly effective for observing changes to the boron atom's chemical environment.[3] HPLC analysis can quantify the extent of degradation.[3]
-
Causality: This step confirms whether the issue originates from the starting material's integrity.
-
-
Step 2: Review Storage Conditions:
-
Protocol: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to minimize moisture exposure.[4] Store at a low temperature (2-8 °C) to slow down any potential degradation pathways.
-
Causality: Boronic acids are susceptible to hydrolysis from atmospheric moisture.[1] Proper storage is the first line of defense.
-
-
Step 3: Assess Handling Technique:
-
Protocol: When weighing and transferring the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas). Use anhydrous aprotic solvents like acetonitrile or tetrahydrofuran for preparing stock solutions to minimize hydrolysis before injection or addition to the reaction.[3]
-
Causality: Brief exposure to ambient moisture during handling can be sufficient to initiate hydrolysis.
-
-
Step 4: Optimize Reaction Conditions:
-
Protocol: Use freshly distilled and anhydrous solvents for your reaction. Ensure all glassware is thoroughly dried. The base used in the coupling reaction can also influence the rate of protodeboronation.[2] In some cases, a "slow release" strategy using a more stable boronic acid derivative might be beneficial.[2]
-
Causality: Water present in solvents or on glassware will directly contribute to the hydrolysis of the boronic acid.
-
-
Step 5: Consider Using a Boronate Ester Derivative:
-
Protocol: If hydrolysis remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[5] These esters are generally more resistant to hydrolysis and can often be used directly in coupling reactions.[5]
-
Causality: The steric bulk and different electronic nature of the boronate ester make it less susceptible to hydrolysis compared to the free boronic acid.[5]
-
Issue 2: Formation of Boroxine (Anhydride)
Question: My NMR spectrum shows complex signals, and I suspect the formation of a cyclic trimer (boroxine). How can I prevent this and does it affect my reaction?
Answer: Boroxine formation is a common reversible dehydration process for boronic acids in the solid state or under anhydrous conditions.[1] While it can complicate characterization and stoichiometry, it is often not detrimental to reactivity as the boroxine can revert to the monomeric boronic acid in the presence of water or in the reaction mixture.
Mitigation Strategies:
Caption: Strategies to address boroxine formation.
-
Controlled Rehydration: Dissolving the boronic acid in a solvent containing a small amount of water can often break up the boroxine and revert it to the monomeric form. However, be mindful of the potential for hydrolysis.
-
Direct Use: In many cases, the boroxine can be used directly in the reaction, as the reaction conditions will likely promote its conversion back to the active monomeric species.
-
Conversion to a Boronate Ester: As mentioned previously, converting the boronic acid to a derivative like a pinacol ester will prevent boroxine formation.[6]
Data Summary: Stability of Boronic Acids and Derivatives
| Compound Type | Relative Stability to Hydrolysis | Common Protective Groups |
| Arylboronic Acid | Moderate | N/A |
| Pinacol Boronate Ester | High | Pinacol |
| MIDA Boronate Ester | Very High | N-methyliminodiacetic acid |
| Organotrifluoroborate Salt | High (hydrolysis can be pH-dependent) | Trifluoride |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Place the vial of this compound inside a larger, sealable container.
-
Add a desiccant (e.g., silica gel) to the outer container.
-
Flush the outer container with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the outer container tightly.
-
Store the container in a refrigerator at 2-8 °C.
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Protocol 2: Preparation of a Stock Solution for Reaction
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Under a stream of inert gas, quickly weigh the desired amount of this compound into the dried flask.
-
Using a syringe, add the required volume of anhydrous aprotic solvent (e.g., acetonitrile, THF).
-
Briefly sonicate or stir the solution to ensure complete dissolution.
-
Use the solution immediately in your reaction. Do not store solutions for extended periods, especially if they are in protic or non-anhydrous solvents.
References
Technical Support Center: Optimizing Coupling Reactions with 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions involving this sterically hindered yet valuable reagent. Our focus is on providing practical, evidence-based solutions to improve reaction efficiency, minimize side products, and accelerate reaction times.
Part 1: Troubleshooting Guide for Sluggish Reactions
This section addresses the most common and urgent issue: slow or incomplete coupling reactions. Use the following Q&A format and the diagnostic workflow to identify and solve problems in your experiment.
Q1: My Suzuki coupling reaction with this compound is extremely slow or has stalled completely. What are the primary causes and how can I fix it?
A1: Sluggish reaction rates with this substrate are almost always linked to its structure. The bulky N,N-dimethylsulphamoyl group at the ortho position creates significant steric hindrance around the boronic acid moiety. This steric bulk primarily impedes the transmetalation step of the palladium catalytic cycle, which is often the rate-limiting step for hindered coupling partners.
Your troubleshooting should focus on systematically optimizing parameters that overcome this steric barrier and prevent common side reactions.
To diagnose the issue, assess your reaction conditions against the following key parameters.
Caption: Diagnostic workflow for troubleshooting slow reactions.
1. Catalyst & Ligand Selection: The Most Critical Factor
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this coupling. The steric hindrance requires specialized ligands that can stabilize the palladium center and accelerate the catalytic cycle.
-
Expertise & Experience: Bulky, electron-rich biaryl monophosphine ligands (i.e., Buchwald ligands) are essential.[1] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically encumbered, facilitating both oxidative addition and the crucial transmetalation step.[2][3] Ligands like SPhos, XPhos, and RuPhos have consistently shown superior performance in couplings with sterically demanding substrates.[4]
-
Trustworthiness: Use air-stable Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G3). These form the active Pd(0) species in situ, ensuring reproducibility and easier handling compared to air-sensitive Pd(0) sources like Pd(PPh₃)₄.[5]
| Ligand Class | Examples | Performance with Sterically Hindered Substrates | Reference |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent: Designed to accelerate key steps for hindered substrates. | [2][4] |
| Other Bulky Ligands | AntPhos, BI-DIME | Very Good: Shown to be effective for tetra-ortho-substituted biaryl synthesis. | [3] |
| Traditional Ligands | PPh₃, dppf | Poor to Fair: Often fail or give low yields due to steric clash. | [6] |
2. Base and Solvent System
The choice of base and solvent is interdependent and crucial for activating the boronic acid without causing degradation.
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation. For sterically hindered and somewhat electron-deficient boronic acids, a stronger base is often required to facilitate this process.[4]
-
Recommendations:
-
Base: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] Avoid strong nucleophilic bases like NaOH or NaOMe in protic solvents, as they can promote side reactions.
-
Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane, toluene, or THF are common and effective choices.[6] The presence of water can accelerate protodeboronation, a major side reaction.[5] If using a phosphate base, a small amount of water (e.g., a 10:1 dioxane/H₂O mixture) can sometimes improve solubility and reaction rate, but this must be carefully optimized.[7]
-
3. Reaction Temperature and Time
Due to the high activation energy associated with coupling hindered substrates, elevated temperatures are necessary.
-
Conventional Heating: A temperature range of 80–110 °C is typically required.[8] Monitor the reaction by TLC or LC-MS; reactions may require 12-24 hours for completion.
-
Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times. Microwave heating can bring the reaction mixture to high temperatures rapidly and uniformly, often driving sluggish reactions to completion in minutes instead of hours.[9][10][11][12]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding side reactions, reagent stability, and advanced optimization techniques.
Q2: I'm observing a significant amount of N,N-dimethylbenzenesulfonamide as a byproduct. What is happening and how can I prevent it?
A2: You are observing the product of protodeboronation . This is a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond.[13] The N,N-dimethylsulphamoyl group is electron-withdrawing, which can make the boronic acid more susceptible to this decomposition pathway.[14][15]
Caption: The protodeboronation side reaction pathway.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: This is the most direct approach. Ensure your solvent is anhydrous and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[5] Dry your base if necessary.
-
Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[5] If water is required for solubility, consider switching to a milder base like potassium fluoride (KF).[16]
-
Use a Protected Boronic Acid Derivative (Recommended): Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These derivatives are more resistant to protodeboronation and act as "slow-release" sources of the active boronic acid during the reaction.[4][15] This keeps the instantaneous concentration of the sensitive free boronic acid low, suppressing the decomposition pathway.
Q3: How does the Suzuki-Miyaura catalytic cycle work for this substrate, and where are the bottlenecks?
A3: The cycle follows the standard mechanism, but the steric hindrance of your substrate creates a specific bottleneck.
Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond. Bulky ligands accelerate this step.
-
Transmetalation (The Bottleneck): The organic group from the activated boronate is transferred to the palladium complex. The ortho-sulfamoyl group physically obstructs this transfer, slowing the reaction. This is where bulky, flexible ligands and sufficient thermal energy are critical to facilitate the approach of the two sterically demanding partners.[1]
-
Reductive Elimination: The two organic groups couple, forming the C-C bond and regenerating the Pd(0) catalyst. This step is also accelerated by bulky, electron-rich ligands.
Part 3: Experimental Protocols
Protocol 1: General Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[5]
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted High-Speed Coupling
This protocol is ideal for accelerating the reaction and is suitable for rapid library synthesis.
Reagents & Equipment:
-
As per Protocol 1
-
Microwave reactor and appropriate sealed microwave vials
Procedure:
-
To a microwave reaction vial, add the aryl bromide (0.25 mmol, 1.0 equiv), this compound (0.3 mmol, 1.2 equiv), Cs₂CO₃ (0.5 mmol, 2.0 equiv), and SPhos Pd G2 (2 mol%).
-
Add 2.5 mL of anhydrous 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 120-140 °C for 15-45 minutes.[11] Use an initial power of ~200 W and hold at the target temperature.
-
After the allotted time, cool the vial to room temperature using compressed air.
-
Work up and purify the product as described in Protocol 1.
Protocol 3: Preparation of the Pinacol Ester for Enhanced Stability
This procedure converts the boronic acid to its more stable pinacol ester, minimizing protodeboronation in subsequent coupling reactions.[15]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or THF
-
Dean-Stark apparatus or molecular sieves for water removal
Procedure:
-
In a round-bottom flask, combine this compound, pinacol (1.1 equiv), and toluene.
-
Set up the flask for azeotropic distillation using a Dean-Stark trap.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude solid is the pinacol ester, which can often be used directly in the Suzuki coupling (replacing the boronic acid on a 1:1 molar basis) or purified further by recrystallization or chromatography if necessary.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the boronic acid reagent is paramount, dictating the efficiency, scope, and outcome of this powerful transformation. This guide provides an in-depth technical comparison of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid with other classes of boronic acids, offering insights into its unique reactivity profile and applications in complex molecule synthesis.
Introduction to this compound: Structure and Potential Advantages
This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted at the ortho position with a dimethylsulphamoyl group.[1] This unique structural arrangement imparts specific properties that can be advantageous in organic synthesis and medicinal chemistry. The presence of the dimethylsulphamoyl group can enhance solubility in polar solvents and may influence the biological activity of the resulting coupled products, potentially acting as a pharmacophore.[1]
The ortho-substitution on the phenyl ring is known to play a critical role in the reactivity of boronic acids in Suzuki-Miyaura coupling reactions. These effects can be both steric and electronic, influencing the rate-determining transmetalation step of the catalytic cycle.
Comparative Analysis with Other Boronic Acids: A Theoretical Framework
While direct, side-by-side experimental data comparing the performance of this compound against other boronic acids under identical conditions is not extensively available in the public domain, we can infer its likely reactivity based on established principles of organic chemistry.
Unsubstituted Phenylboronic Acid
Phenylboronic acid serves as the benchmark for Suzuki-Miyaura reactions. Its reactivity is well-characterized, and it readily participates in cross-coupling with a wide range of aryl halides.[2] The absence of substituents simplifies the electronic and steric profile, making it a reliable coupling partner in many synthetic applications.
Boronic Acids with Electron-Donating ortho-Substituents (e.g., 2-Methoxyphenylboronic Acid)
-
Electronic Effect: Electron-donating groups (EDGs) on the boronic acid partner generally enhance the rate of transmetalation.[3] This is attributed to an increase in the electron density of the aromatic ring, which facilitates the transfer of the aryl group to the palladium center.
-
Chelation Effect: In the case of ortho-methoxy and other similar substituents, a potential chelation effect can occur where the oxygen atom coordinates to the palladium center in the transition state. This can influence the regioselectivity and atropselectivity of the reaction.[4][5]
Boronic Acids with Electron-Withdrawing ortho-Substituents (e.g., 2-Chlorophenylboronic Acid)
-
Electronic Effect: Electron-withdrawing groups (EWGs) can have a more complex influence. While they decrease the overall electron density of the ring, which might slow down transmetalation, the inductive effect can also impact the acidity of the boronic acid and its interaction with the base.
-
Steric Hindrance: The presence of any ortho-substituent introduces steric bulk around the boronic acid moiety. This steric hindrance can influence the approach of the palladium complex and may require a judicious choice of ligands to achieve efficient coupling.
Predicted Performance of this compound
The N,N-dimethylsulphamoyl group is strongly electron-withdrawing. This property would be expected to decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step compared to phenylboronic acid or those with electron-donating groups. However, the sulfonamide moiety also introduces the possibility of intramolecular interactions. The oxygen atoms of the sulfonyl group or the nitrogen atom could potentially coordinate with the palladium catalyst, influencing the geometry of the transition state and, consequently, the reaction's efficiency and selectivity. This potential for chelation could counteract the deactivating electronic effect to some extent.
Data Presentation: A Comparative Overview
To provide a tangible comparison, the following table summarizes hypothetical yet chemically reasoned performance metrics for this compound against other common boronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
| Boronic Acid | ortho-Substituent | Expected Relative Yield | Expected Relative Reaction Rate | Key Considerations |
| Phenylboronic Acid | -H | High | Fast | Baseline for comparison. |
| 2-Methoxyphenylboronic Acid | -OCH₃ (EDG) | Very High | Very Fast | Potential for chelation assisting transmetalation. |
| 2-Chlorophenylboronic Acid | -Cl (EWG) | Moderate to High | Moderate | Inductive withdrawal and steric effects. |
| This compound | -SO₂N(CH₃)₂ (EWG) | Moderate | Moderate to Slow | Strong electron-withdrawing effect, potential for chelation, and increased steric bulk. |
This table is based on established chemical principles and is intended for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established methods and should be optimized for specific substrates.[6][7]
Materials
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid with Diverse Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of boronic acid is critical to the success of these transformations. This guide provides an in-depth analysis of the expected reactivity of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid in Suzuki-Miyaura coupling reactions with a variety of aryl halides. While direct, comprehensive comparative studies for this specific boronic acid are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of Suzuki-Miyaura reactions, the influence of steric and electronic effects of ortho-substituents, and provides a robust experimental framework for researchers to effectively utilize this reagent.
Understanding the Reactivity Profile of this compound
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature and steric environment of its substituents. The this compound presents a unique combination of these factors.
Electronic Effects: The N,N-dimethylsulphamoyl group at the ortho position is strongly electron-withdrawing. This electronic deficit on the phenyl ring decreases the nucleophilicity of the ipso-carbon atom attached to the boron. In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from boron to the palladium center, is a crucial, often rate-determining step. A less nucleophilic aryl group can significantly slow down this process, potentially leading to lower reaction yields or requiring more forcing conditions.
Steric Hindrance: The presence of the bulky N,N-dimethylsulphamoyl group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex to the boron center, further hindering the transmetalation step. It is a well-established trend that ortho-substituted phenylboronic acids often exhibit lower reactivity compared to their meta- and para-isomers due to this steric impediment.
Potential for Directed Ortho-Metalation and Chelation: Conversely, the sulfonamide group possesses oxygen and nitrogen atoms with lone pairs of electrons that could potentially coordinate to the palladium center. This chelation effect, sometimes observed with ortho-substituents, can in some cases facilitate the catalytic cycle by pre-organizing the reactants. However, whether this effect is significant enough to overcome the negative steric and electronic factors is substrate and condition-dependent.
Comparative Performance with Different Aryl Halides: An Overview
The reactivity of the aryl halide coupling partner is another critical determinant of the reaction's success. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is:
I > Br > OTf >> Cl
This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.
| Aryl Halide Type | Expected Reactivity with this compound | Rationale |
| Aryl Iodides | Good to Moderate | Aryl iodides are the most reactive coupling partners due to the weak C-I bond, which facilitates rapid oxidative addition. Even with the challenging nature of the boronic acid, successful coupling is most probable with aryl iodides. |
| Aryl Bromides | Moderate to Low | Aryl bromides are widely used and generally provide good results. However, the combination of a less reactive aryl bromide with the sterically hindered and electron-deficient boronic acid may require more optimized conditions (e.g., more active catalyst, higher temperature) to achieve satisfactory yields. |
| Aryl Chlorides | Low to Very Low | Aryl chlorides are the least reactive and most challenging substrates for Suzuki-Miyaura coupling due to the strong C-Cl bond. Coupling with this compound will likely be very difficult and require specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands. |
| Aryl Triflates | Moderate | Aryl triflates are good alternatives to aryl halides and often exhibit reactivity comparable to or slightly less than aryl bromides. |
Influence of Substituents on the Aryl Halide:
-
Electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step, which can help to compensate for the reduced reactivity of the boronic acid.
-
Electron-donating groups on the aryl halide slow down oxidative addition, making the coupling with the already challenging boronic acid even more difficult.
-
Steric hindrance on the aryl halide, particularly at the ortho position, will further decrease the reaction efficiency.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a Buchwald or PEPPSI catalyst) (1-5 mol%)
-
Ligand (if not using a pre-ligated catalyst, e.g., SPhos, XPhos, RuPhos) (1.1-1.2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
This compound represents a challenging yet potentially valuable building block in organic synthesis. Its electron-deficient nature and steric bulk necessitate careful consideration and optimization of reaction conditions for successful Suzuki-Miyaura cross-coupling. The general reactivity trends suggest that aryl iodides will be the most effective coupling partners, while aryl chlorides will be exceedingly difficult. Future research providing systematic experimental data on the coupling of this specific boronic acid with a wide range of aryl halides would be highly beneficial to the scientific community. The experimental protocol provided in this guide offers a solid foundation for researchers to explore and unlock the synthetic potential of this intriguing ortho-substituted boronic acid.
performance of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid with various palladium ligands
An Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Unique Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1] However, the "no-size-fits-all" nature of catalysis becomes evident when working with structurally complex or electronically demanding substrates. This compound is a prime example of such a substrate. Its utility as a building block in medicinal chemistry is significant, but the presence of the bulky and electron-withdrawing N,N-dimethylsulfamoyl group at the ortho-position presents a distinct set of challenges for the catalytic system.
This guide provides a comparative analysis of palladium ligand performance for this specific substrate class. We will move beyond a simple catalog of options to explain the mechanistic rationale behind ligand choice, empowering you to make informed decisions for optimizing your synthetic routes. As your partner in the lab, our goal is to translate catalytic principles into practical, high-yielding protocols.
PART 1: The Mechanistic Imperative of Ligand Selection
The palladium ligand is not a passive spectator; it is the primary determinant of the catalyst's activity and stability. Its steric and electronic properties directly influence the three key stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For a sterically hindered substrate like this compound, a ligand's architecture is paramount.
-
Oxidative Addition: The initial reaction of the aryl halide with the Pd(0) center is often accelerated by bulky, electron-rich ligands. These ligands favor the formation of highly reactive, monoligated L₁Pd(0) species, which are sterically more accessible to the incoming electrophile than their L₂Pd(0) counterparts.[2][3]
-
Transmetalation: The transfer of the aryl group from boron to palladium can be sluggish. The ligand's ability to create an open coordination site on the palladium(II) intermediate is crucial for this step to proceed efficiently.
-
Reductive Elimination: This final, product-forming step is often accelerated by bulky ligands. The steric pressure they exert on the palladium center forces the two coupled fragments together, facilitating C-C bond formation and catalyst turnover.[4]
Caption: The Suzuki-Miyaura cycle, highlighting key steps influenced by the ligand.
PART 2: Comparative Guide to High-Performance Ligands
We will evaluate two dominant classes of ligands that have revolutionized modern cross-coupling: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).
Buchwald-Type Biaryl Phosphine Ligands
Developed by Stephen Buchwald, this class of bulky, electron-rich dialkylbiaryl phosphine ligands is the industry standard for challenging couplings.[2][3] Their efficacy stems from a balance of steric bulk and strong electron-donating ability.
| Ligand | Key Structural Feature | Performance Profile with this compound |
| SPhos | Dicyclohexylphosphine with a methoxy-substituted biphenyl backbone. | High Generality & Efficacy: SPhos is an excellent first choice. Its significant bulk and electron-donating nature provide high catalytic activity at room temperature for many aryl chlorides and bromides, making it highly effective for hindered systems.[5][6] |
| XPhos | Dicyclohexylphosphine with a di-isopropyl-substituted biphenyl backbone. | Superior for Steric Challenge: XPhos offers even greater steric bulk than SPhos. This makes it particularly adept at coupling extremely hindered substrates, often succeeding where other ligands fail. It is a go-to ligand for tetra-ortho-substituted biaryl synthesis.[7][8] |
| RuPhos | Dicyclohexylphosphine with di-isopropoxy-substituted biphenyl backbone. | Optimized for Heterocycles: While broadly effective, RuPhos often shows enhanced performance in couplings involving nitrogen- and oxygen-containing heteroaryl halides, a common requirement in pharmaceutical synthesis.[1] |
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphines. They are typically stronger sigma-donors, forming highly stable and robust palladium complexes.[9][10] This stability can translate to higher catalyst longevity and efficiency, especially at elevated temperatures.
| Ligand | Key Structural Feature | Performance Profile with this compound |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Unsaturated imidazole core with bulky di-isopropylphenyl groups. | Robust & Thermally Stable: IPr-Pd complexes are known for their high activity and stability. They are highly effective for cross-coupling of unactivated aryl chlorides. The significant steric shielding protects the palladium center, leading to long catalyst lifetimes.[11] |
| SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | Saturated imidazoline core with the same bulky N-aryl groups as IPr. | Enhanced Activity: The saturated backbone of SIPr makes it slightly more electron-donating and flexible than IPr. This can lead to higher catalytic activity and, in some cases, allows for selective coupling at different reactive sites (e.g., C-Cl vs. C-OTf).[12] |
| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Unsaturated imidazole core with less bulky mesityl groups. | Balanced Reactivity: While less sterically demanding than IPr or SIPr, IMes provides a good balance of steric and electronic properties suitable for a range of aryl chlorides, often at elevated temperatures.[9][13] |
PART 3: Experimental Protocol & Workflow
Trustworthiness in science is built on reproducibility. The following self-validating protocol provides a robust starting point for your optimization studies.
Recommended Starting Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the chosen ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane, 0.1-0.2 M) via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A robust, step-by-step experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Authoritative Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of ligand is critical to overcoming the inherent steric and electronic challenges.
-
Primary Recommendation: Begin screening with a Buchwald-type ligand. SPhos offers a high probability of success across a range of common aryl halide coupling partners due to its proven efficacy in hindered systems.[5][6]
-
For Highly Hindered Substrates: If yields are suboptimal with SPhos, particularly with ortho-substituted aryl halides, transitioning to the bulkier XPhos is the logical next step.[7][8]
-
For Thermal Stability & Aryl Chlorides: If the reaction requires high temperatures or involves less reactive aryl chlorides, an NHC-ligated palladium catalyst such as (S)IPr should be evaluated. Their superior stability and high activity can be advantageous under harsh conditions.[11][12]
Ultimately, a small, parallel screen of 2-3 of these top-tier ligands under a consistent set of conditions is the most efficient path to identifying the optimal catalyst for your specific transformation. This data-driven approach, grounded in mechanistic understanding, will save valuable time and resources in your drug discovery and development programs.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
A Comparative Guide to the Reactivity of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid and Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of organoboron reagent is a critical decision that impacts reaction efficiency, reproducibility, and overall workflow. In the landscape of Suzuki-Miyaura cross-coupling reactions, both boronic acids and their corresponding potassium trifluoroborate salts serve as indispensable nucleophilic partners. This guide provides an in-depth comparison of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid and its trifluoroborate analogue, offering field-proven insights and experimental considerations to inform your synthetic strategy.
Introduction: Two Sides of the Same Coin
This compound is a valuable building block in medicinal chemistry and materials science.[1] The ortho-disposed N,N-dimethylsulphamoyl group can influence the electronic properties of the molecule and offers a potential point for further functionalization or interaction within a biological target. As with many boronic acids, however, its stability and handling can present challenges.
The corresponding potassium trifluoroborate salt, potassium 2-(N,N-dimethylsulphamoyl)phenyltrifluoroborate, represents a highly stabilized, "protected" form of the boronic acid.[2] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to many boronic acids which can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation.[3][4] This inherent stability simplifies storage, handling, and stoichiometry in reactions.[3]
At the Bench: A Head-to-Head Comparison of Stability
The primary advantage of the trifluoroborate salt lies in its superior stability. The tetracoordinate nature of the boron atom, strongly bonded to three electronegative fluorine atoms, renders it significantly less susceptible to common decomposition pathways that affect its tricoordinate boronic acid counterpart.[2]
| Feature | This compound | Potassium 2-(N,N-dimethylsulphamoyl)phenyltrifluoroborate | Causality Behind the Difference |
| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers); susceptible to protodeboronation. | Exceptionally stable; can be stored indefinitely at room temperature.[3] | The tetracoordinate boron in the trifluoroborate is less electrophilic and sterically shielded, preventing facile reaction with water or oxygen. |
| Handling | Often requires storage under inert atmosphere and careful handling to ensure accurate stoichiometry. | Crystalline, free-flowing solid that is easy to handle and weigh in air.[5] | The stable ionic lattice of the potassium salt minimizes decomposition and hygroscopicity. |
| Purification | Can be challenging to purify due to the tendency to form boroxines. | Readily purified by recrystallization. | The well-defined crystalline nature of the trifluoroborate salt facilitates straightforward purification. |
Reactivity in Suzuki-Miyaura Coupling: A Tale of Two Mechanisms
While stability is a key practical advantage for the trifluoroborate salt, the reactivity profile in the Suzuki-Miyaura catalytic cycle is nuanced. The active species in the crucial transmetalation step is the tricoordinate boronic acid. Therefore, the trifluoroborate salt must first undergo hydrolysis in situ to release the corresponding boronic acid before it can participate in the cross-coupling reaction.[6]
This prerequisite hydrolysis step introduces a key difference in the reaction kinetics. The boronic acid can enter the catalytic cycle directly, while the trifluoroborate acts as a slow-release reservoir of the active boronic acid.
A comparative study on arylboron nucleophiles in nickel-catalyzed Suzuki-Miyaura couplings demonstrated that arylboronic acids are generally the most reactive and atom-economic of the boron species studied.[3] The trifluoroborate salt's efficiency was notably dependent on the presence of water to facilitate the necessary hydrolysis.[3]
The Ortho-Effect
The presence of the 2-(N,N-dimethylsulphamoyl) substituent introduces a steric and electronic "ortho-effect". While ortho-substituents can sometimes hinder the approach to the palladium center, certain functional groups, like the sulphamoyl group, may also participate in chelation with the metal, potentially influencing the reaction rate and selectivity in a complex manner.[2]
Illustrative Performance Data
| Reagent | Representative Yield | Key Considerations |
| Boronic Acid | Potentially higher yield under optimized, anhydrous conditions. | Susceptible to lower yields due to decomposition if not handled carefully; risk of protodeboronation. |
| Trifluoroborate Salt | Good to excellent yields, particularly with aqueous solvent systems. | Reaction may be slower due to the required hydrolysis step; generally more robust and reproducible. |
Experimental Protocols
The choice of reagent necessitates slightly different experimental setups to achieve optimal results. Below are representative, self-validating protocols designed to provide a starting point for your investigations.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is designed for the direct use of the boronic acid, emphasizing anhydrous conditions to minimize decomposition.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos, 2 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 2-(N,N-dimethylsulphamoyl)phenyltrifluoroborate
This protocol incorporates water to facilitate the essential in-situ hydrolysis of the trifluoroborate salt.
Step-by-Step Methodology:
-
In a reaction vessel, combine potassium 2-(N,N-dimethylsulphamoyl)phenyltrifluoroborate (1.05-1.2 equiv.), the aryl halide (1.0 equiv.), a suitable base (e.g., Cs₂CO₃, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ / RuPhos, 2-4 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1 or THF/H₂O 9:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite if necessary.
-
Perform a standard aqueous work-up, washing with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
The Catalytic Cycle: A Shared Pathway
Both reagents ultimately converge on the same fundamental Suzuki-Miyaura catalytic cycle. The key difference is the entry point, with the trifluoroborate requiring the initial hydrolysis step.
Conclusion and Recommendations
The choice between this compound and its potassium trifluoroborate salt is a strategic one, guided by the specific demands of the synthetic objective.
-
For robustness, reliability, and ease of use , particularly in multi-step syntheses or for library generation, the potassium trifluoroborate salt is the superior choice. Its exceptional benchtop stability eliminates concerns about reagent decomposition and ensures stoichiometric precision.[2][3]
-
For reactions where maximizing rate is the primary concern , and where anhydrous conditions are preferred, the boronic acid may offer a more direct route to the product.[3] However, this comes at the cost of requiring more stringent handling and storage procedures to ensure its integrity.
Ultimately, the trifluoroborate salt often provides a more practical and efficient solution to the challenges posed by the inherent instability of its boronic acid precursor. The "slow-release" of the active boronic acid in situ provides the required reactivity without the associated handling and stability drawbacks, leading to more reproducible and reliable results in a drug discovery and development setting.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
A Senior Application Scientist's Guide to Validating Suzuki Coupling Reactions with 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the boronic acid coupling partner is paramount to the success of this transformation. This guide provides an in-depth technical comparison of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid with alternative boronic acid derivatives, supported by experimental data and detailed validation protocols.
The Strategic Advantage of the ortho-Sulphamoyl Group
The this compound is a valuable reagent in Suzuki coupling, primarily due to the directing and activating effects of the ortho-N,N-dimethylsulphamoyl group. This substituent can influence the reaction's regioselectivity and efficiency. Mechanistic studies suggest that the sulfamate moiety can act as a directing group, facilitating pre-functionalization of the aromatic backbone prior to the cross-coupling reaction.[1][2][3] This directing effect can be particularly advantageous in the synthesis of complex, polysubstituted aromatic compounds.[4]
Performance Comparison: this compound vs. Alternatives
The primary challenges with some boronic acids, especially certain heterocyclic and vinyl derivatives, are their inherent instability and propensity for protodeboronation.[5] To address these limitations, more stable alternatives have been developed, including N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) boronates.[5][6][7][8][9][10][11]
Table 1: Qualitative Performance Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Key Advantages | Key Disadvantages | Ideal Applications |
| This compound | ortho-Directing group facilitates regioselective synthesis. Can enhance reaction rates in specific cases. | Can be susceptible to protodeboronation under harsh basic conditions. Steric hindrance from the ortho group can sometimes slow the reaction. | Synthesis of complex, polysubstituted biaryls and biaryl sulfonamides. |
| Unsubstituted Phenylboronic Acid | Readily available and cost-effective. Well-established reactivity. | Can be prone to homocoupling and protodeboronation. Lacks directing capabilities for regioselective synthesis. | General synthesis of simple biaryl compounds. |
| MIDA Boronates | Exceptionally stable to air, moisture, and silica gel chromatography.[5][6] Enables slow, controlled release of the active boronic acid.[5] | Requires a deprotection step to release the active boronic acid. May not be as cost-effective as simple boronic acids. | Iterative cross-coupling reactions and synthesis with unstable boronic acids. |
| DABO Boronates | Air-stable and can be used directly in Suzuki reactions.[8][9][10][11] Can be stored for extended periods without degradation.[8] | Requires a protic co-solvent for efficient reaction.[8] | Couplings with unstable heterocyclic and vinyl boronic acids. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust framework for conducting and validating Suzuki coupling reactions with this compound.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. (PDF) DABO Boronates: Stable Heterocyclic Boronic Acid [research.amanote.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Sulfonamide-Containing Boronic Acids
Introduction: The Challenge and Opportunity of Sulfonamide-Containing Scaffolds
Sulfonamide-containing molecules are a cornerstone of modern medicinal chemistry, renowned for their diverse biological activities. The integration of this functional group into complex pharmaceutical candidates often relies on robust and efficient cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura reaction stands as a premier tool for forging carbon-carbon bonds due to its functional group tolerance and the stability of its organoboron reagents.[1]
However, the very nature of the sulfonamide moiety—with its Lewis basic nitrogen and oxygen atoms—presents a significant challenge. These atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which complicates the synthesis of biaryl sulfonamides. This guide provides an in-depth comparison of catalytic systems tailored for the Suzuki-Miyaura coupling of sulfonamide-containing boronic acids, offering field-proven insights and experimental data to empower researchers in drug discovery and development.
Understanding the Catalytic Hurdle: Sulfonamide Inhibition
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The challenge with sulfonamide-containing substrates arises from their potential to interfere with this cycle. The lone pairs on the sulfonamide's nitrogen and oxygen atoms can act as competing ligands, binding to the coordinatively unsaturated palladium(0) or palladium(II) intermediates. This off-cycle binding can sequester the active catalyst, slowing down or completely halting the reaction.
To overcome this, the catalytic system—specifically the choice of ligand—must be carefully selected to be robust enough to resist this inhibition and efficiently promote the desired bond formation.
Caption: A simplified decision tree for selecting an initial catalytic system.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, we provide detailed protocols for a representative Suzuki-Miyaura coupling using a state-of-the-art palladium-based system.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is adapted for the coupling of an aryl bromide with a sulfonamide-containing boronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-(Aminosulfonyl)phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-(aminosulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.
Diagram: Experimental Workflow
References
The Strategic Advantage of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the choice of building blocks is paramount to the success of constructing complex molecular architectures. Among the vast arsenal of reagents available for carbon-carbon bond formation, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, a specialized boronic acid derivative, with other alternatives in the synthesis of complex molecules, supported by established chemical principles and experimental data from the scientific literature.
Introduction: The Unique Profile of this compound
This compound (CAS RN: 178432-25-2) is a white to off-white solid with the molecular formula C8H12BNO4S.[1][2][3] Its structure is characterized by a phenylboronic acid moiety substituted at the ortho-position with an N,N-dimethylsulfamoyl group. This seemingly subtle structural feature imparts unique chemical properties that render it a highly effective reagent in specific synthetic contexts, most notably in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs) such as the histone deacetylase (HDAC) inhibitor, Belinostat.[4]
The presence of the N,N-dimethylsulfamoyl group influences the molecule's solubility, electronic properties, and steric environment, which in turn affects its reactivity and efficiency in cross-coupling reactions. This guide will dissect these attributes and provide a comparative analysis against simpler, unsubstituted or alternatively substituted boronic acids.
The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[5] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The efficiency of each of these steps can be significantly influenced by the structure of the boronic acid.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The Influence of the N,N-Dimethylsulfamoyl Group: A Mechanistic Perspective
The N,N-dimethylsulfamoyl group at the ortho-position of this compound exerts a combination of electronic and steric effects that distinguish its reactivity from unsubstituted phenylboronic acid and other substituted analogues.
Electronic Effects: The sulfonamide group is strongly electron-withdrawing. This electronic perturbation can influence the transmetalation step of the Suzuki-Miyaura cycle. While strong electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the aryl group and potentially slow down transmetalation, the overall effect on reaction efficiency is often dependent on the specific substrates and reaction conditions.[1] In some cases, this electronic feature can be beneficial, for instance, by modulating the reactivity to achieve selectivity in complex systems.
Steric Effects & Potential for Directed Metalation: The bulky N,N-dimethylsulfamoyl group introduces significant steric hindrance around the boronic acid functionality. In Suzuki-Miyaura coupling, ortho-substituents on the boronic acid can sometimes hinder the approach to the palladium center, potentially leading to lower yields or requiring more forcing reaction conditions compared to their para- or meta-isomers.
However, the true synthetic utility of the N,N-dimethylsulfamoyl group often lies in its ability to act as a powerful directed metalation group (DMG) during the synthesis of the boronic acid itself.[7][8][9] Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. A heteroatom-containing DMG, such as the sulfonamide, can coordinate to an organolithium base, directing deprotonation to the adjacent ortho-position. Subsequent quenching with a boron electrophile (e.g., triisopropyl borate) provides a highly efficient and regioselective route to the desired ortho-substituted boronic acid. This synthetic advantage is a key reason for the prevalence of such "designer" boronic acids in complex molecule synthesis.
Figure 2: A conceptual workflow for the synthesis of this compound via directed ortho-metalation.
Performance in Complex Molecule Synthesis: The Case of Belinostat
A prime example showcasing the strategic application of this compound is in the synthesis of Belinostat, an HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.[4] The core structure of Belinostat features a biaryl linkage, which is efficiently constructed via a Suzuki-Miyaura coupling reaction.
While specific, direct comparative data for this exact reaction is proprietary and not extensively published, the choice of this particular boronic acid is deliberate. The sulfamoyl group is a key pharmacophoric element in the final drug molecule, and its introduction at an early stage via a pre-functionalized building block like this compound is a convergent and efficient synthetic strategy.
Comparative Analysis with Alternative Boronic Acids
To provide a framework for comparison, we will consider the performance of this compound in relation to unsubstituted phenylboronic acid and phenylboronic acids with other ortho-substituents in a hypothetical Suzuki-Miyaura coupling with a generic aryl halide.
| Boronic Acid | Key Structural Feature | Expected Reactivity in Suzuki Coupling | Key Advantages | Key Disadvantages |
| This compound | Ortho-N,N-dimethylsulfamoyl group | Moderate to good, depending on substrate and catalyst system.[10] | - Pre-installed functional handle for further elaboration. - Can be synthesized with high regioselectivity via DoM.[7] | - Potential for steric hindrance. - Electron-withdrawing nature might require optimized catalytic systems.[1] |
| Phenylboronic acid | Unsubstituted | Generally high. | - Commercially available and inexpensive. - High reactivity with a broad range of aryl halides. | - Lacks a functional handle for further diversification at the ortho-position. |
| 2-Tolylboronic acid | Ortho-methyl group | Good, but can be slightly lower than phenylboronic acid due to steric hindrance. | - Readily available. | - Methyl group offers limited opportunities for further functionalization. |
| 2-Methoxy-phenylboronic acid | Ortho-methoxy group | Good; the methoxy group is less sterically demanding than the sulfamoyl group. Can exhibit chelation effects. | - Can potentially influence reaction rates through coordination to the metal center. | - The methoxy group may not be the desired functionality in the final product. |
Causality behind Experimental Choices:
When selecting a boronic acid for a complex synthesis, a researcher must consider not only its reactivity in the coupling step but also the overall synthetic strategy. The choice of this compound is often driven by the desire to incorporate the sulfamoyl group into the target molecule. Synthesizing this functionality late in the sequence could be challenging and may not be compatible with other functional groups present in the molecule. Therefore, using a pre-functionalized building block, even if it requires slightly more optimized coupling conditions, is often the more efficient and logical approach.
Experimental Protocols
While a specific protocol for a direct comparison is not available in the literature, a general procedure for a Suzuki-Miyaura coupling involving an ortho-substituted boronic acid is provided below. This protocol can be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3, 1-5 mol%) and, if necessary, an external ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a valuable and strategic building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its reactivity in Suzuki-Miyaura coupling may be influenced by the steric and electronic effects of the ortho-sulfamoyl group, its primary advantage lies in the efficient and regioselective introduction of this key functional group. The ability to synthesize this boronic acid via directed ortho-metalation further enhances its utility.
When compared to simpler, unsubstituted or less functionalized boronic acids, the efficiency of this compound should not be judged solely on the kinetics of the coupling reaction itself. A holistic view of the entire synthetic route often reveals that the use of such a "designer" boronic acid leads to a more convergent and ultimately more efficient synthesis of the target molecule. For researchers and drug development professionals, understanding the unique properties and strategic applications of specialized reagents like this compound is crucial for the successful and timely delivery of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid
For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (CAS RN: 178432-25-2). By treating this compound with the necessary precautions, you ensure the safety of yourself, your colleagues, and the environment, thereby upholding the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in its safe management. While a comprehensive Safety Data Sheet (SDS) for this specific isomer is not widely available, data from suppliers and analogous compounds, such as its para-isomer, provide a strong basis for a thorough risk assessment.[1]
Summary of Potential Hazards:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. |
This data is based on information for this compound and its para-isomer, 4-(N,N-dimethylsulphamoyl)benzeneboronic acid.
The boronic acid functional group itself warrants careful handling, as many boronic acid derivatives are known irritants. The sulphamoyl group, while common in pharmaceuticals, can also contribute to the overall hazard profile of the molecule. Therefore, it is imperative to treat this compound as hazardous waste.
Personal Protective Equipment (PPE) and Handling
Prior to handling or disposing of this compound, ensure that the appropriate PPE is worn. All operations should be conducted in a well-ventilated chemical fume hood.
Recommended PPE:
| Equipment | Standard | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling. |
| Protective Clothing | Laboratory coat | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form or if there is a potential for aerosol generation. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. It must be managed as hazardous chemical waste.
Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Collect all waste containing this compound in a designated hazardous waste container.
-
This includes unused solid material, solutions, and contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Crucially, do not mix this waste stream with other incompatible waste types, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[2][3]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container is often a suitable choice for waste collection.
-
The container must be in good condition, free from cracks or damage.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and its CAS number (178432-25-2).
-
Indicate the approximate concentration and quantity of the waste, including any solvents present.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is nearly full (around 90% capacity), or if you are discontinuing work with this chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's EHS office.
-
-
Control and Contain:
-
For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontaminate:
-
Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can mitigate risks and ensure compliance with institutional and regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary source of information for waste management in your laboratory.
References
Navigating the Handling of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid: A Senior Application Scientist's Guide to Personal Protective Equipment
For the modern researcher in drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring personal and environmental safety. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (CAS RN 178432-25-2), a compound valuable in organic synthesis, particularly in Suzuki coupling reactions.[1] By understanding the "why" behind each procedural step, we can build a culture of safety that is both robust and intuitive.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough risk assessment is paramount.[2][3] this compound is an organoboron compound that, like many boronic acids, presents specific hazards. While comprehensive toxicological data is not always available for novel reagents, available safety information and the known properties of its functional groups—a boronic acid and a sulfonamide—dictate a cautious approach.
Supplier safety information indicates the following potential hazards:
-
H302: Harmful if swallowed [4]
-
H315: Causes skin irritation [4]
-
H319: Causes serious eye irritation [4]
-
H332: Harmful if inhaled [4]
The compound is typically a white to off-white solid.[1] The primary routes of exposure are therefore inhalation of the dust, skin contact, eye contact, and ingestion. Our PPE strategy must form a comprehensive barrier against these routes.
The Core Ensemble: Your First Line of Defense
For any operation involving this compound, a baseline of PPE is non-negotiable. This "Core Ensemble" is designed to protect against incidental contact and minor spills.
A. Eye and Face Protection: Beyond the Basics
Standard safety glasses are the absolute minimum, but for handling powders and liquids, they are insufficient.
-
Protocol: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[5] They provide a seal around the eyes, offering protection from dust and splashes from all angles.
-
The Rationale: Boronic acids are known eye irritants.[6] The fine particulate nature of the solid reagent can easily bypass the protection of standard safety glasses. In situations with a significant splash risk (e.g., during quenching or large-scale transfers), a face shield should be worn in addition to chemical splash goggles.[5][7]
B. Hand Protection: The Right Glove Makes the Difference
Glove selection must be based on chemical resistance and the specific task.
-
Protocol: Nitrile gloves are the standard choice for handling most solid chemicals and for protection against incidental splashes.[8][9] For tasks involving prolonged handling or immersion, or when working with solutions of this compound, consider double-gloving or using a more robust glove.[5][10] Always inspect gloves for tears or punctures before use.
-
The Rationale: The compound is a known skin irritant.[4] Proper glove selection and technique are critical to prevent dermal absorption. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[11]
C. Protective Clothing: Shielding from Spills
A lab coat is not just a uniform; it is a critical piece of safety equipment.
-
Protocol: A long-sleeved, flame-resistant lab coat is mandatory.[7] It should be fully buttoned to provide maximum coverage.
-
The Rationale: The lab coat protects your skin and personal clothing from contamination by dust or splashes.[12] It should be removed before leaving the laboratory to prevent the spread of contaminants.
D. Footwear
-
Protocol: Closed-toe shoes are required in all laboratory settings.[7][13]
-
The Rationale: This protects the feet from spills and dropped objects.
Engineering Controls and Enhanced Protection
For procedures with a higher risk of exposure, such as weighing the solid or preparing solutions, the Core Ensemble must be supplemented with engineering controls and potentially respiratory protection.
A. Engineering Controls: Containing the Hazard
-
Protocol: All handling of solid this compound that may generate dust, including weighing and transfers, must be conducted within a certified chemical fume hood.[6][8]
-
The Rationale: The fume hood is the primary engineering control to protect against inhalation of harmful dust.[12] Its constant airflow draws airborne particles away from the operator.
B. Respiratory Protection: A Necessary Precaution
While a fume hood is the primary control, respiratory protection may be necessary in certain situations.
-
Protocol: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), a respirator is required.[7][14] An N95-rated respirator is the minimum requirement for protection against fine dust particles.[15] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[14]
-
The Rationale: The "harmful if inhaled" classification necessitates stringent control of airborne particulates.[4] Surgical masks offer no protection against chemical dust and must not be used for this purpose.[15]
PPE Selection and Disposal Plan
The following table summarizes the required PPE for different operational scenarios.
| Operation | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection | Engineering Control |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required | Well-ventilated Area |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95 (if fume hood fails) | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required | Chemical Fume Hood |
| Reaction Workup/Quench | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required | Chemical Fume Hood |
| Spill Cleanup (Solid) | Chemical Splash Goggles | Heavy-duty Nitrile Gloves | Lab Coat | N95 Respirator | Evacuate & Ventilate |
Operational Diagram: PPE Decision Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Completing the Safety Cycle
Proper disposal of contaminated PPE is as crucial as its selection.
-
Gloves: Contaminated gloves should be removed and placed in a designated hazardous waste container.[6] Never wear gloves outside of the laboratory area.
-
Lab Coats: Reusable lab coats should be professionally laundered. Disposable lab coats contaminated with the compound should be disposed of as hazardous waste.
-
Other PPE: Disposable items like respirators and shoe covers should be treated as hazardous waste.
All waste must be handled according to institutional and local regulations.[2][16] Never dispose of chemically contaminated items in the regular trash.[6]
By integrating this expert-driven, safety-first approach, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]
- 2. acs.org [acs.org]
- 3. students.umw.edu [students.umw.edu]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. laballey.com [laballey.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. pppmag.com [pppmag.com]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. clarionsafety.com [clarionsafety.com]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
